CK2-IN-6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H16ClN7O2 |
|---|---|
分子量 |
409.8 g/mol |
IUPAC 名称 |
4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C19H16ClN7O2/c20-11-2-1-3-13(7-11)22-15-8-16(23-12-4-5-12)27-17(25-15)10(9-21-27)6-14-18(28)26-19(29)24-14/h1-3,6-9,12,22,28H,4-5H2,(H2,24,26,29)/b10-6+,23-16? |
InChI 键 |
NBUPGVQNZDHFRA-ZRVFRXKQSA-N |
手性 SMILES |
C1CC1N=C2C=C(N=C\3N2N=C/C3=C\C4=C(NC(=O)N4)O)NC5=CC(=CC=C5)Cl |
规范 SMILES |
C1CC1N=C2C=C(N=C3N2N=CC3=CC4=C(NC(=O)N4)O)NC5=CC(=CC=C5)Cl |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Pyrazolopyrimidine-Based CK2 Inhibitors
Disclaimer: As of late 2025, detailed public scientific literature specifically characterizing a compound named "CK2-IN-6" (CAS 1309835-18-4) is not available. This technical guide will therefore focus on the well-characterized and highly selective pyrazolopyrimidine-based Casein Kinase 2 (CK2) inhibitor, SGC-CK2-1 , as a representative example of this chemical class. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanism of action, experimental evaluation, and cellular pathways associated with this class of inhibitors.
Introduction
Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells. It plays a pivotal role in a vast array of cellular processes, including cell cycle progression, proliferation, apoptosis, and DNA repair.[1] Dysregulation of CK2 activity has been implicated in numerous diseases, most notably cancer, where it is often overexpressed and contributes to tumor progression and survival.[1][2] This has made CK2 an attractive target for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors, due to its ability to mimic the adenine ring of ATP and interact with the kinase hinge region.[3][4] SGC-CK2-1 is a prime example of a pyrazolopyrimidine-based inhibitor that exhibits high potency and selectivity for CK2.[5][6]
Core Mechanism of Action
SGC-CK2-1 and other pyrazolopyrimidine-based inhibitors function as ATP-competitive inhibitors of CK2.[7][8] They bind to the ATP-binding pocket of the CK2 catalytic subunits (CK2α and CK2α'), preventing the binding of ATP and subsequent phosphorylation of CK2 substrates.[6] The pyrazolopyrimidine core forms key hydrogen bonding interactions with the hinge region of the kinase, a critical feature for potent inhibition.[4] The selectivity of these inhibitors is achieved through specific interactions with residues within the ATP binding site that are unique to CK2.[6]
Quantitative Data
The inhibitory activity of SGC-CK2-1 has been quantified through various biochemical and cellular assays. The following table summarizes the key potency and selectivity data for this compound.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | CK2α | 4.2 nM | Enzymatic Assay (Eurofins, 10µM ATP) | [5] |
| IC50 | CK2α' | 2.3 nM | Enzymatic Assay (Eurofins, 10µM ATP) | [5] |
| IC50 | CK2α | 36 nM | Cellular NanoBRET Target Engagement Assay | [5][7] |
| IC50 | CK2α' | 16 nM | Cellular NanoBRET Target Engagement Assay | [5][7] |
| Selectivity (S(35) at 1 µM) | 403 Kinase Panel | 0.027 | KINOMEscan | [5][9] |
| IC50 (Off-Target) | DYRK2 | 440 nM | Enzymatic Assay | [10] |
Table 1: Quantitative inhibitory activity and selectivity of SGC-CK2-1 against CK2 and other kinases.
Experimental Protocols
The characterization of a CK2 inhibitor like SGC-CK2-1 involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
1. In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the phosphorylation of a substrate by CK2 and is considered a gold standard for determining inhibitory potency.
-
Materials:
-
Recombinant human CK2α or CK2α'/β holoenzyme.
-
Specific peptide substrate (e.g., RRRADDSDDDDD).
-
[γ-33P]ATP.
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
SGC-CK2-1 (or other test inhibitor) at various concentrations.
-
Phosphocellulose paper.
-
Phosphoric acid wash solution.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test inhibitor at a range of concentrations (typically in a serial dilution).
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a measure of cellular potency.
-
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vectors for CK2α-NanoLuc® fusion and HaloTag®-promoter.
-
NanoBRET™ Nano-Glo® substrate and NanoBRET™ 618 fluorescent ligand.
-
SGC-CK2-1 (or other test inhibitor) at various concentrations.
-
Opti-MEM® I Reduced Serum Medium.
-
Plate reader capable of measuring bioluminescence and fluorescence.
-
-
Procedure:
-
Co-transfect HEK293 cells with the CK2α-NanoLuc® and HaloTag®-promoter vectors.
-
Plate the transfected cells in a white-walled 96-well plate.
-
Add the test inhibitor at various concentrations to the cells.
-
Add the NanoBRET™ 618 fluorescent ligand to the cells.
-
Add the NanoBRET™ Nano-Glo® substrate to initiate the BRET reaction.
-
Measure the bioluminescence and fluorescence signals using a plate reader.
-
Calculate the BRET ratio (fluorescence emission/bioluminescence emission).
-
Determine the IC50 value by plotting the BRET ratio against the inhibitor concentration and fitting to a dose-response curve.
-
3. Kinase Selectivity Profiling (KINOMEscan™)
This assay assesses the selectivity of an inhibitor by measuring its binding to a large panel of kinases.
-
Methodology: The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay. The test inhibitor is profiled at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases. The results are reported as a percentage of control (PoC), where a lower PoC indicates stronger binding. An S-score is often calculated to quantify selectivity, with a lower score indicating higher selectivity.[5]
Signaling Pathways and Visualizations
CK2 is a central node in numerous signaling pathways that are critical for cancer cell survival and proliferation.[2] Inhibition of CK2 with a pyrazolopyrimidine-based inhibitor like SGC-CK2-1 is expected to modulate these pathways.
Figure 1: Overview of major signaling pathways modulated by CK2 and targeted by pyrazolopyrimidine inhibitors.
Figure 2: A generalized experimental workflow for the discovery and characterization of a novel kinase inhibitor.
Conclusion
Pyrazolopyrimidine-based inhibitors, exemplified by SGC-CK2-1, represent a class of highly potent and selective tools for the chemical interrogation of CK2 biology. Their mechanism as ATP-competitive inhibitors allows for the direct modulation of CK2's catalytic activity, leading to downstream effects on critical cancer-related signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways. The detailed experimental protocols provided herein offer a roadmap for the comprehensive characterization of such inhibitors. While specific data for "this compound" remains elusive in the public domain, the principles and methodologies described in this guide are broadly applicable to the study of novel CK2 inhibitors and will be of significant value to researchers in the field of oncology and drug discovery.
References
- 1. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 6. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 10. SGC CK2-1 | Casein Kinase 2 | Tocris Bioscience [tocris.com]
The Discovery and Synthesis of CK2-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of a vast array of cellular processes, and its dysregulation is implicated in numerous diseases, particularly cancer.[1][2] This has rendered it an attractive target for therapeutic intervention. CK2-IN-6 is a potent and selective inhibitor of CK2, belonging to the pyrazolopyrimidine class of compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers and professionals in the field of drug development.
Introduction to Protein Kinase CK2
Protein kinase CK2 is a highly conserved and ubiquitously expressed enzyme that phosphorylates a wide range of substrates, influencing cellular functions such as cell cycle progression, apoptosis, and signal transduction.[3][4] Unlike many other kinases, CK2 is constitutively active, making its regulation and the consequences of its inhibition of significant interest.[3] Structurally, CK2 typically exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[3][5] The catalytic subunits possess the ATP-binding site, which is the primary target for most small molecule inhibitors.[1] The aberrant elevation of CK2 activity is a hallmark of many cancers, where it contributes to tumor progression and resistance to therapy.[6][7] This has spurred the development of numerous CK2 inhibitors, with several, such as Silmitasertib (CX-4945), advancing to clinical trials.[6]
Discovery of this compound
This compound emerged from a focused effort to develop novel heterocyclic compounds as potent CK2 inhibitors. The discovery of this pyrazolopyrimidine-based inhibitor is detailed in the patent "Pyrazolopyrimidines and related heterocycles as ck2 inhibitors" by Haddach et al.[8] This invention describes a series of compounds designed to interact with the ATP-binding site of CK2, with this compound being a key example.
Synthesis of this compound
The synthesis of this compound involves a multi-step process characteristic of the preparation of complex heterocyclic molecules. The general synthetic route for pyrazolopyrimidine derivatives is outlined in the originating patent.[8] While the specific, step-by-step protocol for this compound is proprietary and detailed within the patent, a generalized workflow for the synthesis of similar pyrazolopyrimidine cores can be described as follows:
Experimental Protocol: General Synthesis of a Pyrazolopyrimidine Core
-
Condensation Reaction: A substituted pyrazole amine is reacted with a β-ketoester in the presence of a suitable acid or base catalyst. This reaction typically proceeds in a high-boiling point solvent, such as ethanol or acetic acid, under reflux conditions to yield a pyrazolopyrimidine core structure.
-
Halogenation: The hydroxyl group on the pyrazolopyrimidine core is then converted to a leaving group, typically a chloride, using a halogenating agent like phosphorus oxychloride (POCl₃). This step is crucial for the subsequent nucleophilic substitution.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorinated pyrazolopyrimidine is then reacted with a desired amine nucleophile. This reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and may be facilitated by the addition of a non-nucleophilic base, like diisopropylethylamine (DIPEA), to scavenge the HCl generated.
-
Purification: The final product is purified using standard laboratory techniques, such as column chromatography on silica gel, followed by recrystallization or precipitation to obtain the desired compound with high purity.
Caption: Generalized synthetic workflow for pyrazolopyrimidine-based CK2 inhibitors.
Biological Activity and Characterization
This compound is a potent inhibitor of protein kinase CK2.[8] The biological activity of this class of compounds is typically characterized through a series of in vitro and cellular assays.
In Vitro Kinase Inhibition
Experimental Protocol: In Vitro CK2 Kinase Assay
A common method to assess the inhibitory activity of compounds against CK2 is a radiometric or luminescence-based kinase assay.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains recombinant human CK2α or the holoenzyme, a specific peptide substrate (e.g., RRRDDDSDDD), and ATP (often radiolabeled with ³²P or ³³P, or in a system that allows for luminescence detection of remaining ATP).[9][10]
-
Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added at various concentrations to determine the dose-dependent inhibition.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) for a specific period to allow for the phosphorylation of the substrate.
-
Detection:
-
Radiometric Assay: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the mixture onto phosphocellulose paper followed by washing. The amount of incorporated radioactivity is then quantified using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™): After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[10]
-
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control (DMSO vehicle). The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Quantitative Data
The following table summarizes the reported biological activity of this compound and related compounds.
| Compound | Target | IC₅₀ (nM) | Ki (nM) | Cell-based Assay (GI₅₀, µM) | Reference |
| This compound | CK2 | Potent (specific value proprietary) | N/A | N/A | [8] |
| Compound 10b | CK2α | 36.7 | N/A | 7.3 (786-O), 7.5 (U937) | [11][12] |
| Compound 3 | CK2α / CK2α' | 36 / 16 | N/A | N/A | [3] |
| Compound 31 | CK2α | 13,000 (allosteric) | N/A | 23.1 (A549) | [3][13] |
| Silmitasertib (CX-4945) | CK2α / CK2α' | 1 | N/A | Varies by cell line | [14] |
| DMAT | CK2 | 130 | N/A | N/A | [14] |
| TBB | CK2 | 150 | N/A | N/A | [15] |
N/A: Not available in the public domain.
Mechanism of Action and Signaling Pathways
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2 catalytic subunit and preventing the phosphorylation of its substrates.[1] By inhibiting CK2, this compound can modulate numerous downstream signaling pathways that are critical for cancer cell proliferation and survival.
Caption: Simplified overview of key signaling pathways modulated by CK2.
The inhibition of CK2 by compounds like this compound has been shown to impact several critical signaling cascades:
-
PI3K/Akt/mTOR Pathway: CK2 can phosphorylate and activate Akt, a key node in the PI3K signaling pathway that promotes cell survival and proliferation through downstream effectors like mTOR.[16][17] Inhibition of CK2 can therefore lead to decreased Akt/mTOR signaling.
-
JAK/STAT Pathway: CK2 has been shown to phosphorylate both JAK and STAT proteins, including STAT3, leading to enhanced cytokine signaling and cell proliferation.[18] Blockade of CK2 can effectively suppress this pathway.
-
NF-κB Pathway: CK2 can phosphorylate IκBα, the inhibitor of NF-κB, promoting its degradation and leading to the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[19] CK2 inhibition can stabilize IκBα and suppress NF-κB activity.
Conclusion
This compound represents a significant addition to the growing arsenal of protein kinase CK2 inhibitors. As a member of the pyrazolopyrimidine class, it demonstrates the potential for potent and selective inhibition of this key therapeutic target. The information presented in this technical guide, drawn from the foundational patent and the broader scientific literature, provides a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of CK2 inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various disease models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A historical view of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protein kinase CK2 inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and Biological Evaluation of CK2 Allosteric Fragments through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours | In Vivo [iv.iiarjournals.org]
- 16. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review [mdpi.com]
- 17. Targeting protein kinase CK2 and CDK4/6 pathways with a multi-kinase inhibitor ON108110 suppresses pro-survival signaling and growth in mantle cell lymphoma and T-acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Role of CK2 Inhibition in Cancer Signal Transduction: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research revealed a significant lack of publicly available scientific literature, quantitative data, and detailed experimental protocols for the specific inhibitor CK2-IN-6 . The information necessary to generate an in-depth technical guide on this compound is not available in published resources. Therefore, this document will provide a comprehensive technical guide on a well-characterized and clinically evaluated Protein Kinase CK2 inhibitor, CX-4945 (Silmitasertib) , as a representative example to fulfill the core requirements of this request. CX-4945 serves as an excellent surrogate to illustrate the role of CK2 inhibition in cancer signal transduction.
Introduction to Protein Kinase CK2 and the Inhibitor CX-4945
Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotic cells. CK2 is a constitutively active enzyme that phosphorylates a vast number of substrates, playing a critical role in a wide array of cellular processes, including cell cycle progression, proliferation, apoptosis, and DNA repair. Notably, CK2 is frequently overexpressed in a multitude of human cancers, and its elevated activity is often associated with poor prognosis, making it an attractive target for cancer therapy.
CX-4945 (Silmitasertib) is a potent, selective, and orally bioavailable small-molecule inhibitor of the CK2α and CK2α' catalytic subunits. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CK2 and thereby blocking its phosphotransferase activity. CX-4945 has been the subject of extensive preclinical and clinical investigation, demonstrating anti-proliferative and pro-apoptotic effects in a wide range of cancer models.
Quantitative Data for CX-4945
The following tables summarize key quantitative data for CX-4945, providing insights into its potency and efficacy.
Table 1: Biochemical Potency of CX-4945
| Target | Assay Type | IC50 / Ki | Reference |
| CK2α | Cell-free kinase assay | 1 nM (IC50) | [1][2][3] |
| CK2α' | Cell-free kinase assay | 1 nM (IC50) | [2] |
| CK2 holoenzyme | Cell-free kinase assay | 0.38 nM (Ki) | [4] |
| Endogenous intracellular CK2 | Cell-based assay (Jurkat cells) | 0.1 µM (IC50) | [1][3] |
Table 2: Anti-proliferative Activity of CX-4945 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 | Reference |
| CLL biopsy samples | Chronic Lymphocytic Leukemia | Cell viability | < 1 µM | [4] |
| Breast Cancer Cell Lines (various) | Breast Cancer | Proliferation | 1.71 - 20.01 µM (EC50) | [1] |
| BT-474 | Breast Cancer | Proliferation | - | [1] |
| BxPC-3 | Pancreatic Cancer | Proliferation | - | [1] |
| HUVEC | Endothelial (Angiogenesis model) | Proliferation | 5.5 µM | [1] |
| HuCCT-1 | Cholangiocarcinoma | Cell survival | ~20 µM (marked reduction) | [5][6] |
| U-87, U-138, A-172 | Glioblastoma | Cell viability | 5 - 15 µM (significant reduction) | [7][8] |
| TFK-1, SSP-25 | Cholangiocarcinoma | Cell viability | 5 - 15 µM (dose-dependent decrease) | [9] |
Table 3: In Vivo Efficacy of CX-4945 in Xenograft Models
| Xenograft Model | Cancer Type | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| BT-474 | Breast Cancer | 25 mg/kg or 75 mg/kg, twice daily (oral) | 88% and 97%, respectively | [1] |
| BxPC-3 | Pancreatic Cancer | 75 mg/kg, twice daily (oral) | 93% | [1] |
| PC3 | Prostate Cancer | 25, 50, or 75 mg/kg (oral) | 19%, 40%, and 86%, respectively | [3] |
| A2780 (with cisplatin/gemcitabine) | Ovarian Cancer | - | Synergy observed | [10] |
Core Signaling Pathways Modulated by CX-4945
CX-4945 exerts its anti-cancer effects by inhibiting CK2, which in turn modulates several critical cancer-related signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 can potentiate this pathway through multiple mechanisms, including the phosphorylation and inhibition of the tumor suppressor PTEN and the direct phosphorylation of Akt at Serine 129 (S129). Inhibition of CK2 by CX-4945 leads to the dephosphorylation of Akt at S129, as well as at the canonical regulatory sites S473 and T308, thereby attenuating downstream signaling.[4][11]
Caption: PI3K/Akt/mTOR signaling pathway and points of CK2 intervention.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. CK2 can phosphorylate key components of this pathway, including β-catenin and Dishevelled (Dvl), leading to the stabilization and nuclear translocation of β-catenin and subsequent transcription of Wnt target genes. CX-4945 has been shown to inhibit Wnt signaling by reducing the expression of Dvl-2 and downregulating β-catenin gene expression in cancer cells.[12][13]
Caption: Wnt/β-catenin signaling and the role of CK2.
JAK/STAT Pathway
The JAK/STAT signaling pathway is critical for cytokine-mediated regulation of cell proliferation, differentiation, and survival. Constitutive activation of this pathway is common in many cancers. CK2 can directly phosphorylate and activate key components of this pathway, including JAKs and STAT3. CX-4945 has been shown to reduce the phosphorylation and expression of STAT3 and STAT5 in cancer cells, thereby inhibiting their oncogenic activity.[5][6][14]
Caption: The JAK/STAT signaling cascade and its modulation by CK2.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of CK2 inhibitors like CX-4945.
In Vitro CK2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on CK2's enzymatic activity.
Caption: Workflow for an in vitro radiometric CK2 kinase assay.
Detailed Steps:
-
Reaction Setup: In a microplate, combine recombinant human CK2 holoenzyme, a specific peptide substrate (e.g., RRRDDDSDDD), and assay buffer.[1]
-
Inhibitor Addition: Add varying concentrations of CX-4945 (or other inhibitors) to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Start the kinase reaction by adding a solution containing MgCl2 and [γ-³³P]ATP.[1]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 10 minutes).
-
Quenching: Stop the reaction by adding phosphoric acid.[1]
-
Separation: Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated peptide.
-
Washing: Wash the wells multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability/Proliferation Assay (MTT/CCK-8)
This assay assesses the effect of CX-4945 on the viability and proliferation of cancer cells.
Caption: General workflow for a cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of CX-4945. Include a vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 48 or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of specific proteins in the signaling pathways affected by CX-4945.
Caption: A standard workflow for Western blot analysis.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cancer cells with CX-4945 for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt S129, total Akt, STAT3, etc.).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion
CX-4945 is a potent and selective inhibitor of Protein Kinase CK2 that has demonstrated significant anti-cancer activity in a variety of preclinical models. Its mechanism of action involves the disruption of multiple key oncogenic signaling pathways, including the PI3K/Akt/mTOR, Wnt/β-catenin, and JAK/STAT pathways. The data and protocols presented in this guide provide a comprehensive overview of the technical aspects of studying CK2 inhibition in the context of cancer signal transduction, using CX-4945 as a prime example. Further research into CK2 inhibitors continues to be a promising avenue for the development of novel cancer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: CK2-IN-6 and its Effects on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a myriad of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is frequently implicated in various human cancers, making it a compelling target for therapeutic intervention. CK2-IN-6 is a potent inhibitor of CK2, showing promise in the realm of cancer research. This document provides a comprehensive technical overview of this compound, detailing its effects on cell proliferation, the underlying signaling pathways, and the experimental methodologies used for its characterization.
Introduction to CK2 and its Role in Cell Proliferation
Protein Kinase CK2 is a highly conserved and constitutively active enzyme essential for eukaryotic cell viability.[1][2] It exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] CK2 phosphorylates a vast number of substrates involved in crucial cellular functions, thereby influencing cell cycle progression, DNA repair, and apoptosis.[1][2]
Elevated levels of CK2 are a hallmark of many cancers, where it contributes to uncontrolled cell proliferation and resistance to apoptosis.[2] CK2 exerts its pro-proliferative effects through the modulation of several key signaling pathways, including the PI3K/Akt, NF-κB, and JAK/STAT pathways. By phosphorylating key components of these cascades, CK2 promotes cell cycle entry and progression while simultaneously inhibiting apoptotic signals. The central role of CK2 in sustaining the malignant phenotype has positioned it as a significant target for the development of anti-cancer therapeutics.
This compound: A Potent Inhibitor of Protein Kinase CK2
This compound (MedChemExpress Catalog No. HY-148763) is a potent inhibitor of Protein Kinase CK2.[3][4][5][6][7] While detailed public data on its specific inhibitory concentrations and broad cellular effects are limited, its classification as a potent inhibitor suggests it is a valuable tool for studying the biological functions of CK2 and for potential therapeutic development. The primary mechanism of action for many small molecule CK2 inhibitors involves competitive binding at the ATP-binding site of the kinase's catalytic subunit.
Effects of CK2 Inhibition on Cell Proliferation
Inhibition of CK2 by small molecules has been demonstrated to effectively suppress the proliferation of a wide range of cancer cell lines. The general effects observed upon CK2 inhibition, which are anticipated for potent inhibitors like this compound, are summarized below.
Quantitative Analysis of Cell Viability
The anti-proliferative activity of CK2 inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50) for cell viability in various cancer cell lines. While specific IC50 values for this compound are not publicly available, related and well-characterized CK2 inhibitors have demonstrated potent effects. For instance, a novel selective CK2 inhibitor, compound 10b , exhibited GI50 values of 7.3 µM and 7.5 µM in 786-O renal cell carcinoma and U937 lymphoma cells, respectively.[4] Another inhibitor, 3a , showed a CK2 IC50 of 10 nM.[8]
Table 1: Representative Anti-Proliferative Activity of Selective CK2 Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| Compound 10b | 786-O (Renal Carcinoma) | Cell Growth | GI50 | 7.3 µM | [4] |
| Compound 10b | U937 (Lymphoma) | Cell Growth | GI50 | 7.5 µM | [4] |
| Compound 3a | HCT-116 (Colon Carcinoma) | pAKTS129 Inhibition | IC50 | 10 nM (enzymatic) | [8] |
Induction of Cell Cycle Arrest
CK2 plays a crucial role in the regulation of cell cycle progression. Its inhibition often leads to cell cycle arrest, preventing cancer cells from dividing. The specific phase of arrest can vary depending on the cell type and the inhibitor used. Analysis of the cell cycle distribution following treatment with a CK2 inhibitor is a key experiment to elucidate its mechanism of action.
Signaling Pathways Modulated by CK2 Inhibition
The anti-proliferative effects of CK2 inhibitors are a direct consequence of their ability to modulate critical signaling pathways that drive cell growth and survival.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. CK2 is known to phosphorylate and activate Akt, a key kinase in this pathway. Inhibition of CK2 is expected to decrease the phosphorylation of Akt at serine 129 (pAKTS129), a CK2-dependent phosphorylation site, leading to the downregulation of the entire pathway.[8]
JAK/STAT Pathway
The JAK/STAT signaling cascade is crucial for mediating cellular responses to cytokines and growth factors, and its aberrant activation is common in cancer. CK2 has been shown to be essential for the phosphorylation and activation of STAT3, a key transcription factor in this pathway. Therefore, inhibition of CK2 would be predicted to decrease STAT3 phosphorylation and inhibit the transcription of its target genes involved in cell proliferation and survival.
NF-κB Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. CK2 can directly phosphorylate components of the NF-κB signaling complex, leading to its activation. Inhibition of CK2 would likely result in the suppression of NF-κB activity, contributing to the anti-proliferative and pro-apoptotic effects of the inhibitor.
Diagram 1: Simplified Signaling Pathway of CK2 in Cell Proliferation
Caption: CK2 integrates signals from multiple pathways to promote proliferation.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the biological effects of this compound. The following are generalized protocols that can be adapted for the specific cell lines and experimental conditions.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate-reading luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Diagram 2: Workflow for Cell Viability Assay
Caption: A streamlined workflow for assessing cell viability.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 1x and 5x the IC50 value) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Diagram 3: Cell Cycle Analysis Workflow
Caption: Protocol for analyzing cell cycle distribution via flow cytometry.
Conclusion
This compound is a potent inhibitor of Protein Kinase CK2, a key regulator of cell proliferation and survival. The inhibition of CK2 presents a promising strategy for anti-cancer therapy. This technical guide provides a foundational understanding of the effects of CK2 inhibition on cell proliferation, the signaling pathways involved, and standardized protocols for the in vitro evaluation of inhibitors like this compound. Further research is warranted to fully elucidate the therapeutic potential of this compound in various cancer models.
References
- 1. Yeast protein abundances for rich and minimal - Budding yeast Saccharomyces ce - BNID 104188 [bionumbers.hms.harvard.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CK2 Inhibition in Inflammation and Immune Disease Research: A Technical Guide
A Note on the Specific Compound CK2-IN-6:
Initial searches for the specific inhibitor "this compound" indicate that it is a potent protein kinase CK2 inhibitor with potential applications in inflammation and immune diseases, as referenced in patent WO2011068667A1.[1][2] However, as of late 2025, there is a notable absence of detailed, peer-reviewed research publications and quantitative data specifically characterizing this compound in the public domain.
Therefore, to provide a comprehensive and technically detailed guide as requested, this document will focus on the broader role of Protein Kinase CK2 in inflammation and immunity. We will use the extensively studied and clinically evaluated CK2 inhibitor, CX-4945 (Silmitasertib) , as a representative example to illustrate the principles, mechanisms, and experimental approaches relevant to the inhibition of this kinase in the context of immune-mediated and inflammatory disorders.
Introduction: Protein Kinase CK2 as a Therapeutic Target
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that plays a critical role in a vast number of cellular processes, including cell growth, proliferation, and survival.[3][4] Its ubiquitous nature and the sheer volume of its substrates—estimated to be over 300—position it as a master regulator of cellular homeostasis.[4] Dysregulation of CK2 activity is strongly implicated in the pathogenesis of numerous human diseases, including cancer, and increasingly, in chronic inflammatory and autoimmune disorders.[5][6]
In the realm of immunology, CK2 has emerged as a key modulator of both innate and adaptive immune responses.[7] It influences the signaling pathways that govern the production of inflammatory cytokines and the differentiation and function of immune cells.[8] Consequently, the inhibition of CK2 presents a promising therapeutic strategy for a range of inflammatory conditions, such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[1][6]
Mechanism of Action: How CK2 Inhibition Modulates Inflammation
CK2 exerts its pro-inflammatory effects by phosphorylating key components of major signaling cascades that are central to the inflammatory response. These include the NF-κB and JAK/STAT pathways.[7][9][10] By inhibiting CK2, compounds like CX-4945 can effectively dampen these inflammatory signals.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11] CK2 promotes NF-κB activation at multiple levels:
-
Phosphorylation of IκBα: CK2 can phosphorylate the inhibitor of NF-κB (IκBα), which marks it for degradation and allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus.[10][11]
-
Phosphorylation of p65/RelA: CK2 directly phosphorylates the p65 subunit of NF-κB at serine 529, a modification that enhances its transcriptional activity.[10][12]
-
Activation of IKK: CK2 can phosphorylate and activate the IκB kinase (IKK) complex, the primary kinase responsible for IκBα phosphorylation.[11][12]
Inhibition of CK2, therefore, leads to the suppression of NF-κB-mediated gene expression and a reduction in the inflammatory response.[7][11]
The JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for transmitting signals from various cytokines and growth factors, including many that are central to immune regulation like Interleukin-6 (IL-6).[13][14] CK2 has been identified as an essential component for the activation of this pathway.[3][13][14]
-
Interaction with JAKs: CK2 physically interacts with and phosphorylates JAK family members (e.g., JAK1, JAK2). This interaction is essential for the cytokine-induced activation of JAKs.[13][15]
-
STAT Activation: The activation of JAKs is a prerequisite for the subsequent phosphorylation and activation of STAT proteins (e.g., STAT1, STAT3).[14] By enabling JAK activation, CK2 promotes the downstream signaling cascade that leads to the transcription of STAT target genes, which are often involved in inflammation and cell proliferation.[15]
Inhibiting CK2 blocks the activation of JAKs, thereby preventing STAT phosphorylation and suppressing the expression of downstream inflammatory genes.[3][14]
Quantitative Data for the CK2 Inhibitor CX-4945
CX-4945 (Silmitasertib) is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the CK2 holoenzyme. Its effects have been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Potency and Cellular Activity of CX-4945
| Parameter | Value | System / Cell Line | Reference |
|---|---|---|---|
| Ki (CK2 Holoenzyme) | 0.38 nM | Biochemical Assay | [16] |
| IC50 (CK2α) | 1 nM | Biochemical Assay | [8] |
| IC50 (CK2α') | 1 nM | Biochemical Assay | [8] |
| Cell Viability IC50 | >10 µM | HCT116 Cells | [17] |
| Cell Viability IC50 | 2.2 µM | HCT116 Cells (alternative assay) |[17] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. Cellular IC50 values are typically higher than biochemical values due to factors like cell permeability and ATP competition.
Table 2: Effects of CX-4945 on Inflammatory Markers and Immune Cells
| Effect Measured | Model System | Treatment Details | Result | Reference |
|---|---|---|---|---|
| IL-6 Secretion | Inflammatory Breast Cancer Cells | siRNA or CX-4945 | Significant reduction in IL-6 secretion | [18] |
| Th17 Differentiation | Murine and Human CD4+ T cells | In vitro treatment with CX-4945 | Significant inhibition of Th17 differentiation | [8] |
| Treg Differentiation | Murine and Human CD4+ T cells | In vitro treatment with CX-4945 | Promotion of Foxp3+ regulatory T cell (Treg) generation | [8] |
| STAT3 Phosphorylation | CD4+ T cells | In vitro treatment with CX-4945 | Suppression of STAT3 phosphorylation | [8] |
| Cytokine Production | Dendritic Cells (DCs) | Co-incubation with CX-4945 | Inhibition of IL-1β, IL-6, TNF-α, CCL4, CXCL8 production | [8] |
| EAE Disease Severity | Murine Model of Multiple Sclerosis | In vivo administration of CX-4945 | Significant reduction in disease severity |[8] |
Experimental Protocols and Workflow
The evaluation of a CK2 inhibitor like this compound or CX-4945 in inflammation and immunology research follows a structured workflow, from initial biochemical assays to complex in vivo models.
In Vitro CK2 Kinase Assay (Radiometric)
This protocol is a standard method to determine the IC50 of an inhibitor against purified CK2 enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against CK2.
Materials:
-
Recombinant human CK2 holoenzyme (CK2α2β2).
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
P81 phosphocellulose paper.
-
Phosphoric acid (0.75%).
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be consistent and low (e.g., <1%).
-
Set up the kinase reaction mixture in the assay buffer containing the CK2 enzyme and the peptide substrate.
-
Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to its Km value for CK2.
-
Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the papers with acetone and let them air dry.
-
Place the dried papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for NF-κB and STAT3 Pathway Activation
Objective: To assess the effect of a CK2 inhibitor on the phosphorylation status of key signaling proteins in immune cells.
Materials:
-
Immune cells (e.g., macrophages, T cells, or a relevant cell line like Jurkat).
-
Cell culture medium and supplements.
-
Stimulating agent (e.g., LPS for macrophages, anti-CD3/CD28 for T cells, or IL-6).
-
CK2 inhibitor (e.g., CX-4945).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-p65 (Ser529), anti-p65, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-IκBα, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Culture cells to the desired density.
-
Pre-treat the cells with various concentrations of the CK2 inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate agent (e.g., 100 ng/mL LPS or 20 ng/mL IL-6) for a predetermined time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein amounts, add Laemmli buffer, and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST, then apply ECL substrate.
-
Acquire the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for human multiple sclerosis, driven by autoreactive Th1 and Th17 cells.[8]
Objective: To evaluate the therapeutic efficacy of a CK2 inhibitor in a T-cell-mediated autoimmune disease model.
Materials:
-
Female C57BL/6 mice (8-12 weeks old).
-
MOG₃₅₋₅₅ peptide (Myelin Oligodendrocyte Glycoprotein).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (PTX).
-
CK2 inhibitor formulated for in vivo administration (e.g., CX-4945 in a suitable vehicle).
-
Vehicle control.
-
Clinical scoring system (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
Procedure:
-
Induction of EAE: Emulsify MOG₃₅₋₅₅ peptide in CFA. Anesthetize mice and immunize subcutaneously at two sites on the flank with the MOG/CFA emulsion on day 0.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2.
-
Treatment: Begin administration of the CK2 inhibitor or vehicle at the onset of clinical signs (therapeutic regimen) or on the day of immunization (prophylactic regimen). Administration is typically performed daily or twice daily via oral gavage or another appropriate route.
-
Monitoring: Monitor mice daily for body weight and clinical signs of EAE using a standardized scoring system.
-
Endpoint Analysis: At the peak of the disease or a pre-determined endpoint, euthanize the mice.
-
Isolate tissues such as the spleen, lymph nodes, and central nervous system (brain and spinal cord).
-
Isolate mononuclear cells from the CNS and lymphoid organs.
-
Analyze immune cell populations (e.g., Th1, Th17, Tregs) by flow cytometry after ex vivo restimulation with MOG₃₅₋₅₅ peptide.
-
Measure cytokine production from restimulated splenocytes by ELISA or Luminex.
-
Perform histological analysis of spinal cord sections (e.g., H&E for inflammation, Luxol Fast Blue for demyelination).
Conclusion
Protein Kinase CK2 is a pivotal regulator of pro-inflammatory signaling pathways, making it a compelling target for the development of novel therapeutics for a wide range of immune-mediated diseases. While specific data on the compound this compound remains limited in peer-reviewed literature, the extensive research on inhibitors like CX-4945 provides a strong rationale and a clear roadmap for the investigation of new CK2-targeting agents. By suppressing key inflammatory nodes such as the NF-κB and JAK/STAT pathways, CK2 inhibitors can modulate cytokine production and alter the balance of effector and regulatory immune cells, demonstrating significant therapeutic potential in preclinical models of autoimmune disease. Further research into next-generation inhibitors, including potentially this compound, will be crucial in translating the promise of CK2 inhibition into clinical reality for patients with inflammatory and immune disorders.
References
- 1. WO2011068667A1 - Pyrazolopyrimidines and related heterocycles as ck2 inhibitors - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase CK2, an important regulator of the inflammatory response? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2 inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Myeloid Cell CK2 Regulates Inflammation and Resistance to Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Immune Regulatory Role of Protein Kinase CK2 and Its Implications for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CK2 modulation of NF-kappaB, TP53 and the malignant phenotype in head and neck cancer by anti-CK2 oligonucleotides in vitro or in vivo via sub-50 nm nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Kinase CK2 Mediates Inhibitor-Kappa B Kinase and Aberrant Nuclear Factor-κB Activation by Serum Factor(s) in Head and Neck Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of protein kinase II (CK2) prevents induced signal transducer and activator of transcription (STAT) 1/3 and constitutive STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel potent dual inhibitors of CK2 and Pim kinases with antiproliferative activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrazolopyrimidine-Based CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and functional characteristics of pyrazolopyrimidine-based inhibitors of Protein Kinase CK2 (formerly Casein Kinase II). Due to the limited availability of specific data for the compound designated CK2-IN-6, this document will focus on the broader class of pyrazolopyrimidine CK2 inhibitors, utilizing representative data from publicly available scientific literature and patents.
Introduction to Protein Kinase CK2
Protein Kinase CK2 is a ubiquitous and highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell cycle progression, DNA repair, gene expression, and apoptosis.[1] Structurally, CK2 typically exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] The catalytic subunits possess the ATP-binding site, which is the primary target for small molecule inhibitors.[2] Dysregulation of CK2 activity has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention.[3]
The Pyrazolopyrimidine Scaffold: A Privileged Structure for CK2 Inhibition
The pyrazolopyrimidine core is a well-established and potent scaffold for the development of ATP-competitive kinase inhibitors. Its structure mimics the purine ring of ATP, allowing it to bind effectively within the kinase ATP-binding pocket. A significant body of research, including patent WO2011068667, has explored the synthesis and biological evaluation of pyrazolopyrimidine derivatives as inhibitors of CK2.[3][4] These compounds have demonstrated potent enzymatic inhibition and cellular activity, highlighting their therapeutic potential.[2]
Structural Features and Mechanism of Action
Pyrazolopyrimidine-based inhibitors are designed to interact with key residues in the ATP-binding site of the CK2α subunit. The pyrazolopyrimidine core typically forms hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor.[2] Various substitutions on the scaffold are explored to enhance potency and selectivity by forming additional interactions with hydrophobic pockets and other residues within the active site. The mechanism of action for this class of compounds is primarily competitive inhibition with respect to ATP.
Quantitative Analysis of Representative Pyrazolopyrimidine CK2 Inhibitors
While specific quantitative data for this compound is not publicly available, the following table summarizes the inhibitory activity of representative pyrazolopyrimidine-based CK2 inhibitors from the scientific literature. This data provides a benchmark for the potency of this inhibitor class.
| Compound ID | CK2α IC50 (nM) | CK2α' IC50 (nM) | Cell-Based Assay IC50 (µM) | Reference |
| Compound 3 (SGC-CK2-1) | 36 | 16 | - | [5] |
| Compound 10 | 45 | - | - | [5] |
| Compound 15 | - | - | 0.061 (HCT-116) | [6] |
| Compound 14 | - | - | 0.057 (HCT-116) | [7] |
| Compound 13 | - | - | 0.081 (HCT-116) | [7] |
Note: The specific assay conditions and cell lines used can influence the IC50 values. Please refer to the cited literature for detailed experimental information.
Experimental Protocols
This section outlines a general protocol for an in vitro kinase assay to determine the inhibitory activity of pyrazolopyrimidine compounds against CK2. This protocol is a composite based on methodologies described in the literature for similar inhibitors.[6]
In Vitro CK2 Kinase Inhibition Assay (Luminescent Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the catalytic activity of recombinant human CK2α.
Materials:
-
Recombinant human CK2α enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
Test compound (dissolved in DMSO)
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add the diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the recombinant CK2α enzyme to each well.
-
Add the CK2-specific peptide substrate to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for CK2α.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Incubate the plate at room temperature for the time specified by the kit manufacturer to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Simplified CK2 signaling pathway and the point of inhibition by pyrazolopyrimidine derivatives.
Experimental Workflow
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Logical Relationship
Caption: Competitive inhibition mechanism of pyrazolopyrimidine-based inhibitors at the CK2 active site.
References
- 1. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2011068667A1 - Pyrazolopyrimidines and related heterocycles as ck2 inhibitors - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
CK2-IN-6: A Technical Guide to Target Pathways and Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CK2-IN-6 is a potent inhibitor of Protein Kinase CK2, a crucial enzyme implicated in a vast array of cellular functions and a prominent target in oncology. While specific literature on this compound is emerging, this guide synthesizes the extensive knowledge of its target, Casein Kinase 2 (CK2), and the effects of its inhibition. By targeting CK2, this compound is predicted to modulate critical signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This document provides an in-depth overview of the core signaling pathways and cellular processes affected by CK2 inhibition, supported by quantitative data from studies on potent CK2 inhibitors, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction to Casein Kinase 2 (CK2)
Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase.[1] It is a pleiotropic enzyme, phosphorylating hundreds of substrates involved in diverse cellular processes, including cell growth, proliferation, survival, and apoptosis.[1][2][3] CK2 typically exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] A key feature of CK2 is its constitutive activity, which, when dysregulated, is associated with numerous diseases, most notably cancer.[1][4] The overexpression of CK2 is a hallmark of many cancers, including breast, prostate, and lung cancer, where it promotes tumorigenesis by enhancing cell proliferation and suppressing apoptosis.[1] This "addiction" of cancer cells to elevated CK2 levels makes it an attractive therapeutic target.[2]
Most small molecule inhibitors of CK2, including likely this compound, are ATP-competitive, binding to the ATP pocket of the catalytic subunits and preventing the phosphorylation of downstream substrates.[1][3][5]
Core Target Signaling Pathways
Inhibition of CK2 by compounds such as this compound is expected to have significant downstream effects on several critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 positively regulates this pathway at multiple levels. It can directly phosphorylate and activate Akt, a key kinase in this cascade.[6][7] Furthermore, CK2 can phosphorylate and inactivate the tumor suppressor PTEN, a negative regulator of the PI3K pathway.[6][7]
-
Effect of Inhibition: Inhibition of CK2 is expected to decrease the phosphorylation and activation of Akt and restore the tumor-suppressive function of PTEN, leading to reduced cell survival and proliferation.[6][8]
NF-κB Signaling Pathway
The NF-κB pathway plays a pivotal role in inflammation, immunity, and cell survival. CK2 can promote the activation of this pathway by phosphorylating IκB, the inhibitor of NF-κB, leading to its degradation and the subsequent activation of NF-κB.[7][8][9]
-
Effect of Inhibition: CK2 inhibition is predicted to stabilize IκB, thereby preventing NF-κB activation and the transcription of its target genes, which are often involved in cell survival and inflammation.[8][9]
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, where it regulates gene expression involved in cell proliferation, differentiation, and survival. CK2 has been shown to be an interaction partner of JAK proteins and can potentiate the activation of both JAK and STAT proteins.[8][9][10]
-
Effect of Inhibition: By inhibiting CK2, the activation of the JAK/STAT pathway is expected to be attenuated, leading to a decrease in the expression of STAT target genes that promote cell growth and survival.[9]
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. CK2 can phosphorylate key components of this pathway, including β-catenin itself, leading to its stabilization and accumulation in the nucleus, where it acts as a transcriptional co-activator.[7][10][11]
-
Effect of Inhibition: Inhibition of CK2 is anticipated to decrease the stability of β-catenin, leading to its degradation and a reduction in the transcription of Wnt target genes that drive cell proliferation.
DNA Damage Response Pathway
CK2 plays a role in the cellular response to DNA damage by phosphorylating several proteins involved in DNA repair pathways.[4][7][10] This function can contribute to the survival of cancer cells undergoing genotoxic stress.
-
Effect of Inhibition: By inhibiting CK2, the efficiency of DNA repair mechanisms may be compromised, potentially sensitizing cancer cells to DNA-damaging agents and radiation therapy.[1]
Key Cellular Processes Modulated by CK2 Inhibition
The modulation of the aforementioned signaling pathways by CK2 inhibitors culminates in several key cellular outcomes.
Induction of Apoptosis
CK2 exerts a potent anti-apoptotic function by phosphorylating and protecting various proteins from caspase-mediated cleavage.
-
Effect of Inhibition: Inhibition of CK2 removes this protective effect, leading to the activation of caspases and the induction of programmed cell death (apoptosis) in cancer cells.[1][12][13]
Cell Cycle Arrest
CK2 is involved in the regulation of cell cycle progression, particularly at the G1/S and G2/M transitions.[4]
-
Effect of Inhibition: Treatment with CK2 inhibitors often leads to cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1][6][12]
Inhibition of Cell Proliferation and Angiogenesis
By impacting the signaling pathways that control cell growth and survival, CK2 inhibition directly curtails cell proliferation.[1][12] Furthermore, CK2 has been implicated in promoting angiogenesis, the formation of new blood vessels that is essential for tumor growth.[5][12]
-
Effect of Inhibition: Inhibition of CK2 can lead to a cytostatic effect on tumor cells and may also inhibit the formation of new blood vessels, further restricting tumor growth.
Quantitative Data on CK2 Inhibition
The following tables summarize quantitative data from studies on potent CK2 inhibitors, which can serve as a reference for the expected efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Assay Method | Reference |
| CX-4945 | CK2α | 1 | Radiometric | [5] |
| SGC-CK2-1 | CK2α | 4.5 | Radiometric | [13] |
| AB668 | CK2 holoenzyme | 65 | Radiometric | [13] |
| Emodin | CK2 | 2000 | Kinase Assay | [3] |
Table 2: Cellular Effects of CK2 Inhibition
| Inhibitor | Cell Line | Effect | Concentration (µM) | Result | Reference |
| CX-4945 | PC3 (Prostate) | Apoptosis | 10 | Induction of caspase-3 cleavage | [13] |
| CX-4945 | HNSCC | Cell Cycle Arrest | 1 | S or G2/M arrest | [12] |
| ON108110 | Granta-519 (MCL) | G1 Arrest | 0.5 | Inhibition of Rb phosphorylation | [6] |
| KN2 | HeLa (Cervical) | Cytotoxicity | 6 | IC50 for cell viability | [13] |
Detailed Experimental Protocols
The following are standardized protocols for key experiments to evaluate the efficacy of a CK2 inhibitor like this compound.
In Vitro CK2 Kinase Assay (Radiometric)
This assay measures the direct inhibitory effect of a compound on CK2 activity.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
Substrate and ATP: Add a specific peptide substrate for CK2 (e.g., RRRADDSDDDDD) and [γ-³³P]ATP to the reaction mixture.
-
Enzyme and Inhibitor: Add recombinant human CK2α or the holoenzyme to the mixture. For the test condition, pre-incubate the enzyme with varying concentrations of this compound.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding phosphoric acid.
-
Detection: Spot the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC50 value.
Cell Viability Assay (MTT)
This assay assesses the effect of the inhibitor on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Western Blotting for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status and protein levels of key signaling molecules.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-p65, total p65, β-catenin, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Visualizations of Pathways and Workflows
Signaling Pathways Modulated by CK2
Caption: Major signaling pathways regulated by Protein Kinase CK2.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for evaluating a CK2 inhibitor.
Conclusion
This compound, as a potent inhibitor of Protein Kinase CK2, holds significant promise as a tool for cancer research and potentially as a therapeutic agent. Its mechanism of action is rooted in the inhibition of a master regulator kinase, leading to the simultaneous disruption of multiple pro-survival and pro-proliferative signaling pathways. The expected cellular consequences—induction of apoptosis, cell cycle arrest, and inhibition of proliferation—are all desirable outcomes in the context of cancer therapy. The experimental protocols and data presented in this guide provide a robust framework for the further investigation and characterization of this compound and other novel CK2 inhibitors. Future studies, including in vivo xenograft models, will be crucial in translating the in vitro efficacy of these compounds into potential clinical applications.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting protein kinase CK2 and CDK4/6 pathways with a multi-kinase inhibitor ON108110 suppresses pro-survival signaling and growth in mantle cell lymphoma and T-acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Protein Kinase CK2 Suppresses Pro-survival Signaling Pathways and Growth of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and functional insights into the regulation mechanism of CK2 by IP6 and the intrinsically disordered protein Nopp140 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CK2-IN-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, survival, and apoptosis.[1][2] Dysregulation of CK2 activity is frequently observed in a wide range of human cancers, making it an attractive target for therapeutic intervention.[1][2] CK2-IN-6 is a potent inhibitor of protein kinase CK2 and is under investigation for its potential application in cancer therapy.[3] These application notes provide a detailed framework for the experimental use of this compound in a cell culture setting, including protocols for assessing its biological effects.
Mechanism of Action
CK2 is a constitutively active kinase that promotes cell survival and proliferation through the phosphorylation of a vast number of substrate proteins.[1][4] By doing so, it modulates several key signaling pathways, including the PI3K/Akt, NF-κB, and JAK/STAT pathways.[5][6] Inhibition of CK2 with small molecules like this compound is expected to disrupt these pro-survival signals, leading to a reduction in cancer cell viability, induction of apoptosis, and cell cycle arrest.[1][2] One of the key downstream effects of CK2 inhibition is the reduced phosphorylation of Akt at serine 129, which can serve as a biomarker for target engagement.[4][7]
Signaling Pathway
References
- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
Application of a Novel CK2 Inhibitor, CK2-IN-6, in Preclinical Animal Models of Cancer
Introduction
Protein kinase CK2 is a ubiquitously expressed serine/threonine kinase that plays a critical role in a wide array of cellular processes, including cell growth, proliferation, and survival.[1][2] Elevated levels of CK2 are observed in a multitude of human cancers, where it contributes to tumorigenesis by suppressing apoptosis and modulating key signaling pathways.[3][4][5] Consequently, CK2 has emerged as a promising therapeutic target for cancer treatment.[5][6] CK2-IN-6 is a potent and selective inhibitor of CK2, and this document provides detailed application notes and protocols for its evaluation in preclinical animal models of cancer. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Data Summary of Representative CK2 Inhibitors in Animal Models
While specific in vivo data for this compound is under development, the following tables summarize the efficacy of other well-characterized CK2 inhibitors in various cancer xenograft models. This data provides a strong rationale and comparative baseline for designing and evaluating this compound studies.
Table 1: Efficacy of CK2 Inhibitors in Solid Tumor Xenograft Models
| Cancer Type | Animal Model | CK2 Inhibitor | Dosing Regimen | Key Outcomes | Reference |
| Glioblastoma | GBM xenograft mice | Various CK2 inhibitors | Not specified | Inhibition of tumor growth, increased survival | [3] |
| Breast Cancer | Orthotopic xenograft mouse model | CX-4945 | Not specified | Reduction in tumor growth, no overt toxicity | [7] |
| Triple Negative Breast Cancer | Mouse xenograft model | Nanocapsulated CK2α/α' siRNA | Not specified | Reduction in tumor growth and proliferation rates | [7] |
| Pancreatic Cancer | Mouse xenograft model | CX-4945 | Not specified | Inhibition of tumor growth | [3] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | HNSCC xenograft tumor models | RNAi-CK2 | Not specified | Reduced tumor growth of primary tumor and metastases | [8] |
| Prostate Cancer | Human prostate cancer xenograft mouse model | Antisense CK2α | Not specified | Induction of apoptosis | [9] |
Table 2: Pharmacodynamic Effects of CK2 Inhibition in Animal Models
| Cancer Type | Animal Model | CK2 Inhibitor | Pharmacodynamic Effects | Reference |
| Glioblastoma | GBM xenograft tumors | Not specified | Decreased activation of STAT-3, NF-κB, c-myc, and AKT; decreased EGFR expression | [3] |
| Inflammatory Breast Cancer | Xenograft model | CX-4945 | Inhibited secretion of IL-6 | [4] |
| Prostate Cancer | Human prostate cancer xenograft model | Antisense CK2α ODN | Marked reduction in microvasculature (CD31/Pecam-1) | [5] |
Signaling Pathways and Experimental Workflow
CK2 Signaling Pathway in Cancer
The following diagram illustrates the central role of CK2 in promoting cancer cell survival and proliferation through the activation of multiple downstream signaling pathways. Inhibition of CK2 is expected to disrupt these pro-tumorigenic signals.
Caption: CK2 signaling cascade in cancer.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the anti-tumor activity of this compound in a xenograft mouse model.
Caption: Xenograft model experimental workflow.
Experimental Protocols
1. Animal Model Selection and Tumor Implantation
-
Animal Strain: Immunocompromised mice (e.g., Nude, SCID, or NSG) are recommended for xenograft studies with human cancer cell lines. The choice of strain may depend on the specific cell line and study objectives.
-
Cell Line Selection: Choose a cancer cell line with documented high levels of CK2 expression and/or dependence on CK2 signaling for survival and proliferation.
-
Implantation:
-
Subcutaneous Model: Inject 1-10 x 10^6 cancer cells in 100-200 µL of a suitable medium (e.g., PBS or Matrigel) subcutaneously into the flank of the mouse.
-
Orthotopic Model: For a more clinically relevant model, inject cancer cells into the organ of origin (e.g., mammary fat pad for breast cancer, pancreas for pancreatic cancer). This procedure requires surgical expertise.
-
2. This compound Formulation and Administration
-
Formulation: The formulation of this compound will depend on its physicochemical properties. A common approach for preclinical studies is to dissolve the compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. It is crucial to establish a stable and non-toxic vehicle.
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be selected based on the pharmacokinetic properties of this compound.
-
Dose and Schedule: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and an optimal dosing schedule. Based on data from other CK2 inhibitors, a starting point for efficacy studies could be daily or twice-daily administration.
3. In Vivo Efficacy and Tolerability Assessment
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or at a set time point. Ethical guidelines for animal welfare must be followed.
4. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Analysis: At various time points after the final dose, collect blood samples to determine the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS). This will help establish the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
PD Analysis:
-
Target Engagement: Collect tumor tissue at the end of the study and measure the levels of phosphorylated CK2 substrates to confirm target engagement.
-
Downstream Pathway Modulation: Analyze the expression and phosphorylation status of key proteins in the CK2 signaling pathway (e.g., p-Akt, p-STAT3) by Western blotting or immunohistochemistry.
-
Biomarkers of Efficacy: Evaluate markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67) in tumor samples.
-
This compound represents a promising therapeutic agent for the treatment of various cancers. The protocols and data presented here provide a comprehensive framework for its preclinical evaluation in animal models. Careful study design, including appropriate model selection, dosing regimen, and endpoint analysis, will be critical for determining the in vivo efficacy and mechanism of action of this novel CK2 inhibitor.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of Protein Kinase CK2 Gene Expression in Feline Oral Squamous Cell Carcinoma: A Naturally Occurring Large-Animal Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CK2 Molecular Targeting—Tumor Cell-Specific Delivery of RNAi in Various Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Standard Operating Procedure for the Solubilization and Use of CK2-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK2-IN-6 is a potent and specific inhibitor of Protein Kinase CK2 (formerly Casein Kinase II), a serine/threonine kinase implicated in a multitude of cellular processes including cell growth, proliferation, and suppression of apoptosis.[1] Due to its elevated expression in various cancers, CK2 has emerged as a significant target for therapeutic intervention.[2] this compound, a pyrazolopyrimidine-based compound, offers a valuable tool for studying the physiological and pathological roles of CK2. This document provides a detailed standard operating procedure for the solubilization, storage, and in vitro application of this compound.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 409.83 g/mol | [3] |
| Chemical Formula | C₁₉H₁₆ClN₇O₂ | [3] |
| CAS Number | 1309835-18-4 | [3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [3] |
| Suggested Stock Purity | >98% | |
| Appearance | Solid |
Solubilization and Storage Protocol
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure for Preparing a 10 mM Stock Solution:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, use the following calculation:
-
Volume of DMSO (in µL) = (Weight of this compound in mg / 409.83) * 100,000
-
For example, to dissolve 1 mg of this compound, add 244.0 µL of DMSO.
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Warming and Sonication (Optional): If the compound does not fully dissolve, gentle warming in a water bath to 37°C for a short period, or brief sonication, may aid in solubilization. Avoid excessive heat.
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
Storage of Stock Solutions:
-
Short-term (up to 1-2 weeks): Store aliquots at -20°C.
-
Long-term (up to 6 months): For optimal stability, store aliquots at -80°C.[3]
Note: Always protect the stock solution from light.
Experimental Protocols: In Vitro Kinase Assay and Cell-Based Assays
The following are generalized protocols for utilizing this compound in common experimental settings. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
In Vitro CK2 Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of purified recombinant CK2 enzyme.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well white assay plates
Procedure:
-
Prepare Serial Dilutions: Prepare a serial dilution of this compound in kinase reaction buffer to achieve a range of desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction: In each well of the 96-well plate, combine the recombinant CK2 enzyme and the specific peptide substrate in kinase reaction buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO control to the appropriate wells and incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol. Luminescence can be read on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value.
Cell-Based Assay for CK2 Inhibition (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of a known CK2 substrate in a cellular context.
Materials:
-
Cancer cell line known to have active CK2 signaling (e.g., HCT116, U2OS)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against a known CK2 substrate (e.g., phospho-Akt Ser129) and total protein for loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of the target substrate.
Signaling Pathways and Experimental Workflow Diagrams
CK2 Signaling Pathway
The following diagram illustrates the central role of CK2 in various pro-survival and proliferative signaling pathways.
Caption: Overview of key signaling pathways regulated by Protein Kinase CK2.
Experimental Workflow for this compound Solubilization and Cell-Based Assay
This diagram outlines the logical flow of the experimental procedure.
Caption: Workflow for preparing this compound and conducting a cell-based assay.
References
Application Notes and Protocols for CK2 Inhibitor Administration in Mice
Disclaimer: As of November 2025, publicly available scientific literature does not contain specific dosage and administration data for a compound designated "CK2-IN-6" in murine models. The following application notes and protocols have been compiled based on in vivo studies of other potent and selective protein kinase CK2 inhibitors, such as CX-4945 (Silmitasertib) and 4,5,6,7-tetrabromobenzotriazole (TBB), and a compound referred to as "CK2 inhibitor 2". Researchers should use this information as a guide and conduct dose-response studies to determine the optimal dosage and administration for their specific experimental context and for any new, uncharacterized CK2 inhibitor.
Introduction to CK2 and its Inhibition in Research
Protein kinase CK2 is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotic cells. It plays a crucial role in a wide range of cellular processes, including cell growth, proliferation, and survival.[1][2] Dysregulation of CK2 activity has been implicated in various diseases, most notably cancer, making it an attractive therapeutic target.[1][3][4] The use of specific inhibitors in animal models, particularly mice, is essential for preclinical evaluation of their therapeutic potential.
Summary of In Vivo Data for Select CK2 Inhibitors
The following tables summarize quantitative data from in vivo studies in mice for well-characterized CK2 inhibitors. This information can serve as a starting point for designing experiments with novel CK2 inhibitors.
Table 1: Dosage and Administration of CK2 Inhibitors in Mice
| Inhibitor | Mouse Model | Administration Route | Dosage | Dosing Schedule | Reference |
| TBB | BALB/c nu/nu (WiDr xenograft) | Intraperitoneal (i.p.) | 150 mg/kg | Twice daily for 5 consecutive days | [5] |
| TBB | C57BL/6JOlaHsd (diet-induced obesity) | Oral gavage | 50 µM in drinking water | Ad libitum | [6] |
| CX-4945 | Mouse xenograft model | Oral | Not specified | Not specified | [7] |
| CK2 inhibitor 2 | BALB/c athymic nude (HCT-116 xenograft) | Oral | 60 - 90 mg/kg | Twice daily for four weeks | [8] |
Table 2: Pharmacokinetic Parameters of Select CK2 Inhibitors in Rodents
| Inhibitor | Animal Model | Administration Route | Dose | Cmax | t1/2 | Bioavailability | Reference |
| CX-4945 | Rat | Intravenous (i.v.) | Not specified | Not applicable | Not specified | Not applicable | [7] |
| CX-4945 | Rat | Oral | Not specified | Not specified | Not specified | >70% | [7] |
| CK2 inhibitor 2 | Sprague-Dawley rat | Oral | 25 mg/kg | 7017.8 ng/mL | 6.67 hours | Not specified | [8] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of a CK2 Inhibitor (based on TBB studies)
Objective: To administer a CK2 inhibitor via intraperitoneal injection to mice bearing subcutaneous xenograft tumors.
Materials:
-
CK2 inhibitor (e.g., TBB)
-
Vehicle (e.g., DMSO and PBS)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
BALB/c nu/nu mice with established xenograft tumors
-
Animal balance
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of the CK2 inhibitor in a suitable solvent like DMSO. For TBB, a 10 mM stock in DMSO is common.[5]
-
On the day of injection, dilute the stock solution with sterile phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of DMSO should be minimized to avoid toxicity.
-
Prepare a vehicle control solution with the same final concentration of DMSO in PBS.
-
-
Animal Preparation:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Properly restrain the mouse.
-
-
Injection:
-
Wipe the lower abdominal area with 70% ethanol.
-
Insert the needle into the peritoneal cavity in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently inject the calculated volume of the inhibitor or vehicle solution.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Follow the predetermined dosing schedule (e.g., twice daily for 5 consecutive days).[5]
-
Protocol 2: Oral Gavage Administration of a CK2 Inhibitor
Objective: To administer a CK2 inhibitor orally to mice.
Materials:
-
CK2 inhibitor
-
Appropriate vehicle (e.g., water, corn oil, or a specific formulation)
-
Sterile oral gavage needles (18-20 gauge, bulb-tipped)
-
Sterile syringes
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Formulate the CK2 inhibitor in a suitable vehicle for oral administration. Ensure the inhibitor is fully dissolved or forms a stable suspension.
-
-
Animal Preparation:
-
Weigh each mouse to calculate the correct volume for administration.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage:
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the bulb-tipped needle into the esophagus via the side of the mouth.
-
Slowly advance the needle to the predetermined depth. Do not force the needle if resistance is met.
-
Administer the solution slowly and steadily.
-
-
Post-gavage Monitoring:
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or other adverse effects.
-
Signaling Pathways and Experimental Workflows
CK2 Signaling Pathway
Protein kinase CK2 is constitutively active and involved in multiple signaling pathways that promote cell survival and proliferation.[2][9] A simplified representation of its role in key oncogenic pathways is depicted below.
Caption: Simplified diagram of CK2's role in major signaling pathways and its inhibition.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of a CK2 inhibitor in a mouse xenograft model.
References
- 1. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review [mdpi.com]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CK2 eliminates senescent cells and prolongs lifespan in Zmpste24-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]
- 9. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays Using the CK2 Inhibitor CK2-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1] Its dysregulation is frequently associated with various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[2] CK2 inhibitors are valuable tools for elucidating the physiological and pathological roles of CK2 and for assessing its potential as a drug target.
CK2-IN-6 is a potent, ATP-competitive inhibitor belonging to the pyrazolopyrimidine class of compounds.[3][4] While detailed public data on this compound is limited, this document provides a generalized framework for its application in cell-based assays based on the known characteristics of pyrazolopyrimidine-based CK2 inhibitors. The protocols and data tables presented herein are illustrative and should be adapted based on empirical data generated for this compound in specific experimental contexts.
Mechanism of Action
CK2 is a constitutively active kinase, and its inhibition can profoundly impact cellular signaling. CK2 is known to be a key regulator of several major signaling pathways implicated in cancer cell proliferation and survival. These include the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.[5] By blocking the ATP-binding site of CK2, inhibitors like those in the pyrazolopyrimidine class prevent the phosphorylation of numerous downstream substrates, leading to the attenuation of these pro-survival signals.[1] This can result in decreased cell viability, induction of apoptosis, and cell cycle arrest in cancer cells.[6]
Data Presentation: Illustrative Cellular Effects of Pyrazolopyrimidine-based CK2 Inhibitors
The following tables summarize typical quantitative data for pyrazolopyrimidine-based CK2 inhibitors in various cell-based assays. Note: These values are for illustrative purposes and may not be representative of this compound. Researchers must determine the specific potency and efficacy of this compound in their cell lines of interest.
Table 1: In Vitro Kinase Inhibition
| Compound Class | Target Kinase | IC₅₀ (nM) |
| Pyrazolopyrimidine | CK2α | 8 - 45 |
IC₅₀ values for pyrazolopyrimidine analogs can vary based on the specific chemical structure.[1][7]
Table 2: Anti-proliferative Activity in Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | Illustrative IC₅₀ (µM) |
| RFX 393 | Renal Carcinoma | 11.70 - 19.92 |
| HCT-116 | Colon Carcinoma | ~10 |
| MCF-7 | Breast Adenocarcinoma | >10 |
Cellular IC₅₀ values are dependent on cell type, assay duration, and specific compound properties like cell permeability.[2][3]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: CK2 signaling pathways and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting CK2 Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell cycle progression, apoptosis, transcription, and signal transduction.[1] Dysregulation of CK2 activity has been implicated in various diseases, particularly cancer, making it a prominent target for therapeutic intervention.[2][3] This document provides a detailed protocol for assessing the inhibition of CK2 in a cellular context using the Western blot technique. The method is centered on the detection of changes in the phosphorylation status of known CK2 substrates. A key tool in this protocol is a multi-Mab antibody that specifically recognizes the CK2 phosphorylation consensus sequence, (pS/pT)DXE, allowing for a broad assessment of CK2 activity.[1][4]
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving CK2 and its downstream effects on key cellular processes. CK2 is a constitutively active kinase that phosphorylates a vast number of substrates, thereby regulating multiple signaling cascades such as PI3K/Akt/mTOR and NF-κB.[2][3] Inhibition of CK2, for instance by the small molecule inhibitor CX-4945, is expected to decrease the phosphorylation of its substrates, leading to downstream effects on cell proliferation and survival.[5][6]
Caption: A simplified diagram of the CK2 signaling pathway and its inhibition.
Experimental Protocol
This protocol outlines the steps for treating cells with a CK2 inhibitor, preparing cell lysates, and performing a Western blot to detect changes in the phosphorylation of CK2 substrates.
Materials and Reagents
-
Cell Lines: e.g., HeLa, Jurkat, or other relevant cell lines.
-
CK2 Inhibitor: e.g., CX-4945 (Silmitasertib).[7]
-
Cell Lysis Buffer: RIPA buffer or a non-denaturing cell lysis buffer is recommended.[8][9]
-
RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Supplementation: Add protease and phosphatase inhibitor cocktails immediately before use.
-
-
Protein Assay Reagent: e.g., BCA Protein Assay Kit.
-
SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine transfer buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
Caption: A step-by-step workflow for the Western blot protocol.
Step-by-Step Method
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the CK2 inhibitor (e.g., CX-4945 at 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[10]
-
-
Cell Lysate Preparation:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the cells.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CK2 substrate antibody, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading and to normalize the data, the membrane can be stripped and re-probed with an antibody against total CK2α or a loading control protein like β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The level of CK2 inhibition can be determined by the ratio of the phospho-substrate signal to the total CK2α or loading control signal.
-
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blots can be summarized in a table for clear comparison.
| Treatment Group | CK2 Inhibitor Conc. (µM) | Relative Phospho-CK2 Substrate Level (Normalized to Loading Control) | % Inhibition |
| Vehicle Control | 0 | 1.00 ± 0.08 | 0% |
| CX-4945 | 1 | 0.65 ± 0.05 | 35% |
| CX-4945 | 5 | 0.32 ± 0.04 | 68% |
| CX-4945 | 10 | 0.15 ± 0.03 | 85% |
Note: The data presented in the table are for illustrative purposes only and represent hypothetical results. Actual results may vary depending on the experimental conditions and cell line used.
References
- 1. Phospho-CK2 Substrate [(pS/pT)DXE] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
- 8. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 9. origene.com [origene.com]
- 10. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][2][3] Dysregulation of CK2 activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, where it is often overexpressed and contributes to tumor progression and resistance to therapy.[4][5][6] CK2 exerts its influence by phosphorylating a wide range of substrates, thereby modulating the activity of key signaling pathways such as JAK/STAT, PI3K/AKT, and NF-κB.[7] Consequently, CK2 has emerged as a promising therapeutic target for the development of novel treatments for various kinase-related diseases.
CK2-IN-6 is a potent and selective inhibitor of Protein Kinase CK2.[8] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the role of CK2 in kinase-related diseases. The following sections detail the mechanism of action of CK2 inhibitors, provide quantitative data for representative CK2 inhibitors, and offer detailed protocols for key in vitro and cellular assays.
Mechanism of Action
CK2 is a constitutively active kinase, meaning it does not require specific activation signals to phosphorylate its substrates.[2] Most small molecule inhibitors of CK2, including pyrazolopyrimidine derivatives, are ATP-competitive, binding to the ATP-binding pocket of the CK2 catalytic subunit (CK2α).[1] By occupying this site, these inhibitors prevent the binding of ATP, thereby blocking the transfer of a phosphate group to CK2 substrates. This inhibition of CK2 activity leads to the downstream modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation, survival, and migration.
Data Presentation: In Vitro and Cellular Activity of Representative CK2 Inhibitors
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the activity of other well-characterized CK2 inhibitors. Researchers should determine the specific IC50 values and optimal working concentrations for this compound in their experimental systems.
Table 1: In Vitro Biochemical Activity of Representative CK2 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Compound |
| This compound | CK2 | Data not available | - |
| CX-4945 (Silmitasertib) | CK2α | 1 | Yes |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | 120 | Yes |
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | CK2 | 40 | Yes |
| GO289 | CK2α | 6.5 | No |
Table 2: Cellular Activity of Representative CK2 Inhibitors
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference Compound |
| This compound | Various | Cell Viability | Data not available | - |
| CX-4945 (Silmitasertib) | PC3 (Prostate Cancer) | Cell Viability | 0.98 | Yes |
| CX-4945 (Silmitasertib) | HCT116 (Colon Cancer) | Cell Viability | 3.4 | Yes |
| TBB | Jurkat (T-cell Leukemia) | Apoptosis Induction | ~10 | Yes |
| DMAT | Jurkat (T-cell Leukemia) | Apoptosis Induction | ~15 | Yes |
Signaling Pathways and Experimental Workflows
CK2 and the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for mediating cellular responses to cytokines and growth factors. CK2 has been shown to be essential for the activation of the JAK/STAT pathway.[9] It can directly phosphorylate and activate JAKs, which in turn phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and regulation of target gene expression. Inhibition of CK2 can therefore block cytokine-induced signaling and subsequent cellular responses.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase CK2 in development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemistry with CK2-IN-6 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase CK2 is a highly conserved serine/threonine kinase that is implicated in a wide range of cellular processes, including cell proliferation, survival, and differentiation.[1] Dysregulation of CK2 activity is a common feature in many human cancers, making it a compelling target for therapeutic intervention.[2][3] CK2-IN-6 is a potent and selective inhibitor of protein kinase CK2.[4] Its use in preclinical research allows for the investigation of the downstream effects of CK2 inhibition on various signaling pathways within a tissue context.
Immunohistochemistry (IHC) is an invaluable technique for visualizing the spatial distribution and expression levels of specific proteins within tissues. When applied to tissues treated with this compound, IHC can provide critical pharmacodynamic insights into target engagement and the modulation of downstream signaling pathways. These application notes provide detailed protocols for performing IHC on tissues treated with this compound, with a focus on key biomarkers of CK2 activity.
Data Presentation
The efficacy of CK2 inhibition can be quantitatively and semi-quantitatively assessed by measuring the expression and phosphorylation status of downstream target proteins. The following tables summarize expected changes in key biomarkers following treatment with a CK2 inhibitor like this compound.
Table 1: In Vitro Potency of CK2 Inhibitors
| Compound | Target | Potency (IC50/Ki) | Assay Type | Reference |
| CX-4945 (Analogue) | CK2α | IC50: 1 nM, Ki: 0.38 nM | In vitro kinase assay | [5][6] |
| TBB | CK2 | - | In vitro kinase assay | [7] |
| DMAT | CK2 | Ki: 0.04 µM | In vitro kinase assay | [8] |
Table 2: Pharmacodynamic Effects of CK2 Inhibition on Key Biomarkers in Tissues
| Biomarker | Expected Change with this compound Treatment | Rationale | Cellular Localization | Reference |
| p-Akt (Ser129) | Decrease | CK2 directly phosphorylates Akt at Ser129, promoting its activity. Inhibition of CK2 leads to reduced phosphorylation at this site. | Cytoplasm, Nucleus | [9][10] |
| β-catenin | Decrease in nuclear accumulation | CK2 phosphorylates β-catenin at Thr393, protecting it from degradation and promoting its nuclear translocation and transcriptional activity. | Cytoplasm, Nucleus, Cell Membrane | [7][11] |
| Survivin | Decrease | Survivin is a downstream target of the Wnt/β-catenin signaling pathway. Inhibition of CK2 reduces β-catenin activity, leading to decreased survivin expression. | Cytoplasm, Nucleus | [3][7] |
| p-PTEN (Ser380) | Decrease | CK2-mediated phosphorylation of PTEN at Ser380 inactivates its tumor suppressor function. | Cytoplasm, Nucleus | [2] |
Signaling Pathways
CK2 is a central node in several critical signaling pathways that are often dysregulated in cancer. Inhibition of CK2 with this compound is expected to modulate these pathways, leading to anti-proliferative and pro-apoptotic effects.
References
- 1. Inhibition of protein kinase CK2 expression and activity blocks tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of protein kinase CK2 inhibitors on proliferation and differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 7. Casein kinase 2 (CK2) increases survivin expression via enhanced β-catenin–T cell factor/lymphoid enhancer binding factor-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protein kinase CK2 phosphorylates and upregulates Akt/PKB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of CK2β subunit down-regulation on Akt signalling in HK-2 renal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CK2 phosphorylation of the armadillo repeat region of beta-catenin potentiates Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following CK2-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of cellular responses to the protein kinase CK2 inhibitor, CK2-IN-6, using flow cytometry. The provided methodologies focus on the assessment of apoptosis and cell cycle distribution, two critical parameters in the evaluation of anti-cancer therapeutics.
Introduction
Protein Kinase CK2 is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1] CK2 plays a pivotal role in promoting cell growth, proliferation, and survival, while simultaneously suppressing apoptosis.[2] Its involvement in numerous oncogenic signaling pathways, including PI3K/AKT/mTOR, NF-κB, and JAK/STAT, has established it as a key therapeutic target in oncology.[3][4][5][6][7]
This compound is a potent and selective inhibitor of CK2.[8] By blocking the activity of CK2, this compound is expected to induce apoptosis and cause cell cycle arrest in cancer cells, thereby inhibiting tumor growth. Flow cytometry is an indispensable tool for quantifying these cellular effects with high throughput and precision. This document outlines detailed protocols for analyzing apoptosis and cell cycle perturbations in response to this compound treatment.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of cancer cells treated with a CK2 inhibitor. While this data was generated using Silmitasertib (CX-4945), a structurally related CK2 inhibitor, similar dose-dependent and time-dependent effects are anticipated with this compound. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell lines.
Table 1: Effect of CK2 Inhibition on Apoptosis in DLD-1 Colorectal Cancer Cells [2]
| Treatment | Time (hours) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 24 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 25 µM Silmitasertib | 24 | 8.7 ± 1.2 | 3.5 ± 0.6 | 12.2 ± 1.8 |
| Vehicle Control | 48 | 3.1 ± 0.6 | 2.2 ± 0.4 | 5.3 ± 1.0 |
| 25 µM Silmitasertib | 48 | 15.4 ± 2.1 | 9.8 ± 1.5 | 25.2 ± 3.6 |
Data are presented as mean ± SEM (n=3).[2]
Table 2: Effect of CK2 Inhibition on Cell Cycle Distribution in DLD-1 Colorectal Cancer Cells [1][2]
| Treatment | Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G0 (Apoptotic) (%) |
| Vehicle Control | 16 | 55.2 ± 2.8 | 20.1 ± 1.5 | 24.7 ± 1.9 | 1.5 ± 0.3 |
| 25 µM Silmitasertib | 16 | 45.3 ± 2.5 | 22.8 ± 1.8 | 31.9 ± 2.1 | 2.1 ± 0.4 |
| Vehicle Control | 24 | 53.8 ± 3.1 | 18.9 ± 1.3 | 27.3 ± 2.0 | 1.8 ± 0.4 |
| 25 µM Silmitasertib | 24 | 38.7 ± 2.9 | 20.5 ± 1.6 | 40.8 ± 2.5 | 3.5 ± 0.6 |
| Vehicle Control | 48 | 51.5 ± 3.5 | 16.5 ± 1.1 | 32.0 ± 2.2 | 2.5 ± 0.5 |
| 25 µM Silmitasertib | 48 | 25.1 ± 2.4 | 15.2 ± 1.0 | 59.7 ± 3.3 | 8.9 ± 1.1 |
*Data are presented as mean ± SEM (n=3). p < 0.05 compared to vehicle control.[1][2]
Experimental Protocols
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis by flow cytometry based on the externalization of phosphatidylserine (PS) and plasma membrane integrity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
6-well plates or other suitable culture vessels
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-50 µM) and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a flow cytometry tube.
-
For adherent cells, carefully collect the culture medium (which contains detached apoptotic cells) into a flow cytometry tube. Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the previously collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution based on DNA content.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates or other suitable culture vessels
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Cell Harvesting: Harvest both suspension and adherent cells as described in step 3 of the apoptosis protocol.
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells for at least 2 hours at 4°C. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant. Wash the cell pellet once with PBS.
-
Staining:
-
Resuspend the cell pellet in PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, which can also be stained by PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Use doublet discrimination gating to exclude cell aggregates.
-
Data Interpretation:
-
The DNA content histogram will show distinct peaks corresponding to different phases of the cell cycle.
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
-
Sub-G0 peak: A peak to the left of the G0/G1 peak, representing apoptotic cells with fragmented DNA.
Visualizations
Caption: CK2 signaling pathways affected by this compound.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. A synthetic lethal dependency on casein kinase 2 in response to replication-perturbing therapeutics in RB1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CK2-IN-6 Solubility in DMSO
For researchers, scientists, and drug development professionals utilizing the potent protein kinase CK2 inhibitor, CK2-IN-6, achieving complete and stable dissolution in Dimethyl Sulfoxide (DMSO) is a critical first step for reliable experimental outcomes. This guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues with this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in DMSO at room temperature. What should I do?
A1: Incomplete dissolution is a common issue with complex organic molecules. Here are several steps to address this:
-
Increase Agitation and Time: Ensure vigorous vortexing for at least 5-10 minutes. If particles persist, allow the solution to sit at room temperature for 30-60 minutes with intermittent vortexing.
-
Sonication: Utilize a sonicating water bath for 10-15 minutes. This can help break down aggregates and enhance solubility.[1]
-
Gentle Warming: Gently warm the solution in a water bath at 37°C for 10-20 minutes. It is crucial not to exceed this temperature to avoid potential compound degradation. Always allow the solution to cool to room temperature before use in cellular assays.[1]
Q2: After dissolving, my this compound precipitates out of the DMSO stock solution upon storage. How can I prevent this?
A2: Precipitation during storage is often due to factors like moisture absorption by DMSO, solution concentration, or storage temperature.
-
Use Anhydrous DMSO: DMSO is hygroscopic and readily absorbs moisture from the air, which can significantly decrease the solubility of many compounds.[1][2] Always use fresh, high-purity, anhydrous DMSO from a newly opened bottle.
-
Optimal Storage Conditions: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1]
-
Re-dissolving Precipitate: If precipitation is observed after storage, gently warm the vial to 37°C and sonicate until the compound is fully redissolved before use.[1]
Q3: My this compound precipitates when I dilute my DMSO stock into aqueous media for my experiment. What is happening and how can I fix it?
A3: This phenomenon, often called "crashing out," occurs when the compound's solubility in the final aqueous solution is much lower than in the DMSO stock.
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay.
-
Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a sufficient final concentration (typically 0.1% to 0.5%) is needed to maintain solubility.[3] Always include a vehicle control with the identical final DMSO concentration in your experiments.
-
Use of Surfactants: For particularly challenging compounds, consider adding a biocompatible surfactant like Tween-80 or Pluronic F-68 to the aqueous medium to improve stability.[4] A corresponding vehicle control with the surfactant is essential.
-
Serial Dilutions in DMSO: It is best practice to perform initial serial dilutions in 100% DMSO before the final dilution into your aqueous buffer or media.[5]
Troubleshooting Guide: Systematic Approach to Determining this compound Solubility
Since specific public data on the maximum solubility of this compound in DMSO is limited, a systematic approach to determine the optimal dissolution conditions in your own laboratory is recommended.
Experimental Workflow for Solubility Determination
Data Presentation: Solubility Log
Maintain a clear record of your solubility tests. This will help in establishing a reliable and reproducible protocol for your future experiments.
| This compound Amount (mg) | Initial DMSO Volume (µL) | Dissolution Method(s) Used | Final DMSO Volume for Complete Dissolution (µL) | Calculated Concentration (mM) | Observations |
| e.g., 1.0 | e.g., 50 | Vortexing, Sonication | e.g., 100 | e.g., [Calculate based on MW] | Required sonication to fully dissolve. |
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Aseptically weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Vortex the solution vigorously for 5 minutes.
-
If the solid is not completely dissolved, place the tube in a sonicating water bath for 15 minutes.
-
If solids persist, warm the solution in a 37°C water bath for 10 minutes, followed by brief vortexing.
-
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Dilution of this compound Stock into Aqueous Assay Buffer
-
Thaw Stock: Thaw the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in 100% DMSO to get closer to the final desired concentration.
-
Final Dilution: To minimize precipitation, add the small volume of the DMSO stock solution to the larger volume of the pre-warmed (37°C) aqueous assay buffer while gently vortexing. Ensure the final DMSO concentration does not exceed a level that is toxic to your experimental system (typically ≤ 0.5%).
CK2 Signaling Pathway Overview
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes by phosphorylating a wide range of protein substrates. Its activity is implicated in cell proliferation, survival, and differentiation. Dysregulation of CK2 is often associated with cancer.[6][7] CK2 is known to be involved in several key signaling pathways.[8]
References
- 1. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical probes targeting the kinase CK2: a journey outside the catalytic box - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00257K [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural and functional insights into the regulation mechanism of CK2 by IP6 and the intrinsically disordered protein Nopp140 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
Technical Support Center: Optimizing CK2-IN-6 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing CK2-IN-6, a potent protein kinase CK2 inhibitor. The information herein is designed to address specific issues that may be encountered during cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of protein kinase CK2.[1][2][3] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in promoting cell growth, proliferation, and survival while suppressing apoptosis (programmed cell death).[4][5][6] this compound belongs to the pyrazolopyrimidine class of inhibitors and, like other CK2 inhibitors, it is believed to function by competing with ATP for the binding site on the CK2 catalytic subunit, thereby blocking its kinase activity. This inhibition of CK2 leads to the dephosphorylation of its numerous downstream substrates, ultimately inducing apoptosis and reducing cell viability in cancer cells.[7]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: As specific data for this compound is limited in published literature, a typical starting concentration range can be extrapolated from other potent CK2 inhibitors. A broad range of 0.1 µM to 50 µM is a reasonable starting point for a dose-response experiment. For more sensitive cell lines, a lower range of 1 µM to 20 µM may be sufficient to observe a significant effect on cell viability. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time will vary depending on the cell line and the concentration of this compound used. A common starting point is 24 to 72 hours. Shorter incubation times (e.g., 6-12 hours) may be sufficient to observe effects on signaling pathways, while longer incubations are typically required to see significant changes in cell viability.
Q4: What solvent should I use to dissolve this compound?
A4: Most kinase inhibitors, including those in the pyrazolopyrimidine class, are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect on cell viability observed. | Concentration too low: The concentration of this compound may be insufficient to inhibit CK2 activity in your cell line. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). |
| Incubation time too short: The duration of treatment may not be long enough to induce apoptosis. | Increase the incubation time (e.g., 48, 72, or even 96 hours). | |
| Cell line is resistant: Some cell lines may have intrinsic or acquired resistance to CK2 inhibition. | Consider using a different cell line or a combination therapy approach. | |
| Compound instability: this compound may be unstable in your culture medium. | Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. | |
| High variability between replicate wells. | Uneven cell seeding: Inconsistent cell numbers in each well will lead to variable results. | Ensure a homogenous single-cell suspension before seeding and be precise with your pipetting. |
| Edge effects: Wells on the perimeter of the plate can be prone to evaporation, leading to altered concentrations. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. | |
| Incomplete formazan solubilization (MTT assay): If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. | Ensure complete solubilization by vigorous pipetting or shaking of the plate after adding the solubilization buffer. | |
| Unexpectedly high cytotoxicity at low concentrations. | Cell line is highly sensitive: Your cell line may be particularly dependent on CK2 signaling for survival. | Lower the concentration range in your dose-response experiments. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). | |
| Contamination: Bacterial or fungal contamination can affect cell viability. | Regularly check your cell cultures for contamination and practice good aseptic technique. |
Data Presentation
Table 1: Representative IC50 Values of Various CK2 Inhibitors on Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Pyrazolopyrimidine Derivative | HCT-116 | Colon Carcinoma | ~5-15 |
| Pyrazolopyrimidine Derivative | PC-3 | Prostate Cancer | ~10-20 |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | Jurkat | T-cell Leukemia | ~1-5 |
| CX-4945 (Silmitasertib) | Multiple Myeloma Cell Lines | Multiple Myeloma | ~0.5-5 |
Table 2: Example of a Dose-Response Experiment Setup
| Concentration (µM) | Volume of 10 mM Stock (µL) | Final Volume in Well (µL) |
| 0 (Vehicle Control) | 0.5 (DMSO) | 100 |
| 0.1 | 0.001 | 100 |
| 0.5 | 0.005 | 100 |
| 1 | 0.01 | 100 |
| 5 | 0.05 | 100 |
| 10 | 0.1 | 100 |
| 20 | 0.2 | 100 |
| 50 | 0.5 | 100 |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
CK2 Signaling Pathway in Apoptosis Regulation
Caption: CK2 signaling in cell survival and apoptosis.
Experimental Workflow for Determining IC50 of this compound
Caption: Workflow for IC50 determination of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CK2抑制剂 | MCE [medchemexpress.cn]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emergence of Protein Kinase CK2 as a Key Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Minimizing Off-Target Effects of CK2-IN-6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of CK2-IN-6, a potent inhibitor of Casein Kinase 2 (CK2). The information is presented in a question-and-answer format to directly address common issues and queries encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects refer to the unintended interactions of a drug or chemical probe, such as this compound, with proteins other than its intended target, in this case, CK2. These interactions can lead to the modulation of other signaling pathways, resulting in unforeseen biological consequences.[1] Concerns arising from off-target effects include cellular toxicity, misleading experimental results, and potential adverse effects in therapeutic applications. Therefore, understanding and minimizing these effects is crucial for accurate data interpretation and the development of safe and effective therapies.
Q2: What are the likely off-targets of CK2 inhibitors and, by extension, potentially for this compound?
A2: While specific kinome-wide selectivity data for this compound is not publicly available, data from structurally related and commonly used CK2 inhibitors like CX-4945 and the highly selective probe SGC-CK2-1 can provide insights into potential off-target families. For instance, CX-4945 has been shown to inhibit other kinases in the CMGC family, such as DYRK1A and GSK3β.[2][3] Other potential off-targets for CK2 inhibitors include PIM kinases, HIPK2, and PKD families.[4] Researchers should therefore consider the possibility of this compound interacting with these kinase families.
Q3: How can I experimentally determine the selectivity of my batch of this compound?
A3: A kinome-wide profiling scan is the most comprehensive method to determine the selectivity of your this compound batch. Services like DiscoverX's KINOMEscan screen the inhibitor against a large panel of kinases (over 480) to identify unintended targets.[5] This approach provides a quantitative measure of the inhibitor's binding affinity to a wide range of kinases, allowing for a thorough assessment of its selectivity profile.
Q4: What is the importance of a negative control compound and is one available for this compound?
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets.[1][5]2. Test inhibitors with different chemical scaffolds that also target CK2 to see if the phenotype persists.[1] | 1. Identification of specific off-target kinases.2. If the phenotype is consistent across different scaffolds, it is more likely an on-target effect. |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways downstream of CK2.[1]2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to CK2 inhibition.2. More consistent and interpretable results. |
| Compound instability or precipitation | 1. Check the stability and solubility of this compound in your specific cell culture media and experimental conditions. | 1. Prevention of non-specific effects due to compound degradation or precipitation. |
Issue 2: High levels of cytotoxicity observed at effective concentrations of this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| On-target toxicity | 1. Perform a dose-response curve to determine the lowest effective concentration.2. Use a rescue experiment by overexpressing a drug-resistant mutant of CK2 to see if the toxicity is reversed. | 1. Identification of the minimal concentration needed for the desired effect, potentially reducing toxicity.2. Confirmation that the cytotoxicity is mediated through CK2 inhibition. |
| Off-target toxicity | 1. Refer to kinome scan data (if available) to identify potently inhibited off-targets known to induce cytotoxicity.2. Compare the cytotoxic profile with other selective CK2 inhibitors. | 1. Correlation of cytotoxicity with inhibition of a specific off-target kinase.2. Determination if the observed toxicity is a common feature of CK2 inhibition or specific to this compound. |
| Solvent-related toxicity | 1. Always include a vehicle-only control (e.g., DMSO) at the same concentration used for this compound treatment. | 1. Rule out the possibility that the observed toxicity is due to the solvent rather than the inhibitor itself. |
Data Presentation
Table 1: Representative Kinase Selectivity Data for SGC-CK2-1 (A Highly Selective CK2 Probe)
This table presents data for SGC-CK2-1 as a reference for the type of data researchers should seek for this compound. The "Percent of Control (PoC)" at a given concentration indicates the remaining kinase activity; a lower PoC signifies stronger inhibition. S-scores (S(35) at 1 µM) represent the number of kinases with a PoC < 35 divided by the total number of kinases tested, with a lower score indicating higher selectivity.
| Kinase | Percent of Control (PoC) @ 1µM | IC50 (nM) | Notes |
| CSNK2A1 (CK2α) | <10 | 4.2 | On-target |
| CSNK2A2 (CK2α') | <10 | 2.3 | On-target |
| DYRK2 | <35 | >100-fold weaker than CK2 | Potential off-target, but significantly less potent. |
| Other Kinases (392) | >35 | - | Demonstrates high selectivity. |
| Data sourced from the Chemical Probes Portal and the Structural Genomics Consortium.[1][6] |
Table 2: Off-Target Profile of CX-4945 (A Less Selective CK2 Inhibitor)
This table for CX-4945 highlights kinases that are significantly inhibited at concentrations relevant to its CK2 activity, indicating potential off-targets that researchers using CK2 inhibitors should be aware of.
| Kinase | IC50 (nM) | Notes |
| CSNK2A1 (CK2α) | 1 | On-target |
| DYRK1A | Significant affinity | Off-target |
| GSK3β | Significant affinity | Off-target |
| CLK2 | 3.8 | Off-target, more potent than on-target |
| CLK3 | Inhibited >90% @ 500nM | Off-target |
| HIPK3 | Inhibited >90% @ 500nM | Off-target |
| Data compiled from various studies.[2][3][8][9] |
Experimental Protocols
1. In Vitro Kinase Assay for this compound Potency and Selectivity
This protocol allows for the determination of the IC50 value of this compound against CK2 and potential off-target kinases.
Materials:
-
Purified recombinant CK2α or CK2 holoenzyme
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
This compound dissolved in DMSO
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
P81 phosphocellulose paper or appropriate microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microplate, add the kinase, peptide substrate, and the diluted inhibitor or DMSO (vehicle control).
-
Initiate the reaction by adding ATP (for radioactive assays) or the complete reaction mixture for non-radioactive assays.
-
Incubate at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction. For radioactive assays, spot the reaction mixture onto P81 paper, wash extensively with phosphoric acid, and measure radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's instructions for the detection reagent and measure the signal (e.g., luminescence).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Western Blot Analysis to Validate On-Target and Off-Target Effects in Cells
This protocol assesses the phosphorylation status of known CK2 substrates and downstream effectors of potential off-target kinases in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-CK2 substrate (e.g., p-Akt Ser129), total CK2α, phospho-downstream targets of potential off-targets (e.g., p-GSK3β Ser9), and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control. A dose-dependent decrease in the phosphorylation of a known CK2 substrate validates on-target engagement. Changes in the phosphorylation of other proteins may indicate off-target effects.
Mandatory Visualizations
Caption: Simplified CK2 Signaling Pathways.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 2. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 6. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of CK2-IN-6 in solution
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers improve the stability of the protein kinase CK2 inhibitor, CK2-IN-6, in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the integrity of this compound. For long-term stability, the compound in its solid (powder) form should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is typically stable for up to one year.[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the best solvent for preparing a stock solution of this compound?
Q3: My this compound precipitates when I dilute the DMSO stock solution into an aqueous buffer for my assay. What can I do to prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many hydrophobic small molecules, including those with a pyrazolopyrimidine scaffold.[3][4] Here are several strategies to mitigate this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally less than 1%, to minimize its potential effects on the assay and to reduce the chances of precipitation.
-
Vigorous Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Use of Pluronic F-68: A small amount of Pluronic F-68 (typically 0.01% to 0.1%) in the final aqueous solution can act as a surfactant to help keep the compound in solution.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While specific pKa values for this compound are not published, you can empirically test the solubility in buffers with slightly different pH values (e.g., pH 6.5, 7.4, and 8.0) to see if it improves solubility without affecting your experimental system.
Q4: How can I assess the stability of my this compound solution under my specific experimental conditions?
A4: You can perform a stability study using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This technique allows you to monitor the concentration of the intact this compound over time and detect the appearance of any degradation products. A general protocol for this is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: Inconsistent results in kinase assays.
-
Potential Cause: Degradation of this compound in the assay buffer. Pyrazolopyrimidine derivatives can be susceptible to hydrolysis in aqueous solutions.[3]
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous assay buffer immediately before each experiment.
-
Time-Course Experiment: Perform a time-course experiment where you incubate this compound in your assay buffer for different durations (e.g., 0, 1, 2, 4, 8 hours) before adding it to the kinase reaction. If the inhibitory activity decreases over time, it suggests instability.
-
HPLC Stability Check: Use HPLC-UV to directly measure the concentration of this compound in your assay buffer at different time points.
-
Issue 2: Loss of inhibitory activity after storing diluted aqueous solutions.
-
Potential Cause: Instability of this compound at low concentrations in aqueous buffers.
-
Troubleshooting Steps:
-
Avoid Storing Aqueous Dilutions: Do not store diluted aqueous solutions of this compound. Prepare them fresh for each experiment from a frozen DMSO stock.
-
Inclusion of Stabilizers: If short-term storage of a diluted solution is unavoidable, consider the addition of stabilizing agents such as antioxidants (if oxidation is a concern) or using a buffer with a pH that you have empirically determined to be optimal for stability.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Maximum Storage Duration |
| Solid (Powder) | N/A | -20°C | 3 years |
| Stock Solution | DMSO | -80°C | 1 year |
Table 2: Representative Solubility of a Similar CK2 Inhibitor
| Solvent | Concentration | Method |
| DMSO | 50 mg/mL | Sonication and warming to 60°C may be required. |
Note: This data is for a similar CK2 inhibitor and should be used as a guideline. The actual solubility of this compound should be determined empirically.
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Buffer by HPLC-UV
This protocol provides a general framework for assessing the stability of this compound in a chosen aqueous buffer.
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in your desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is low (e.g., 1%).
-
-
Incubation:
-
Incubate the 100 µM this compound solution at the desired temperature (e.g., room temperature or 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution for HPLC analysis.
-
Immediately after collection, either inject the sample into the HPLC system or store it at -80°C to halt further degradation until analysis.
-
-
HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example:
-
Start with 10% acetonitrile.
-
Ramp to 90% acetonitrile over 15 minutes.
-
Hold at 90% for 2 minutes.
-
Return to 10% and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (determine this by a UV scan, or start with a common wavelength like 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Plot the peak area against time to determine the degradation rate. The appearance of new peaks over time indicates the formation of degradation products.
-
Visualizations
References
- 1. 化合物 this compound|T73380|TargetMol - ChemicalBook [m.chemicalbook.com]
- 2. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
CK2-IN-6 precipitation in aqueous buffer solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with CK2-IN-6 precipitation in aqueous buffer solutions during their experiments.
Troubleshooting Guides
Visual Inspection and Immediate Actions
If you observe cloudiness, particulate matter, or a visible pellet after centrifugation of your this compound solution, it is crucial to address the precipitation to ensure the accuracy and reliability of your experimental results. Precipitated compound is not biologically active and can lead to inaccurate dose-response curves and misleading data.
Troubleshooting Workflow for this compound Precipitation
The following workflow provides a step-by-step approach to diagnose and resolve issues with this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
While specific solubility data for this compound in every possible buffer is not extensively published, the following table summarizes expected solubility behavior based on common practices with hydrophobic small molecules.
| Buffer Component | Recommended Concentration Range | Potential Impact on this compound Solubility | Mitigation Strategy |
| DMSO | 0.1% - 1% (final concentration) | Higher concentrations aid solubility but can affect cell viability and enzyme activity.[1][2] | Keep the final DMSO concentration as low as possible and consistent across all experiments, including controls.[3] |
| Ethanol | < 1% (final concentration) | An alternative to DMSO, but may also have effects on cells at higher concentrations.[1][4] | Use as a last resort if DMSO is not suitable for the assay; maintain a low final concentration. |
| Salts (e.g., NaCl) | 50 - 150 mM | High salt concentrations can decrease the solubility of hydrophobic compounds ("salting out"). | Use the lowest salt concentration required for the assay. |
| Phosphate Buffers | 10 - 50 mM | Can sometimes lead to precipitation of small molecules. | Consider alternative buffering agents like Tris or HEPES. |
| pH | 6.5 - 8.0 | Extreme pH values can alter the charge state of the compound, affecting its solubility. | Maintain a pH within the optimal range for both the compound and the biological target. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it in my aqueous assay buffer?
A1: this compound, like many small molecule kinase inhibitors, has limited aqueous solubility.[5] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the compound can "crash out" of solution, forming a precipitate. This is a common issue with hydrophobic compounds.[5]
Q2: What are the consequences of this compound precipitation in my experiment?
A2: The precipitation of this compound can lead to several experimental issues:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable results.[5]
-
Cellular Toxicity: The precipitate particles can have cytotoxic effects on cells that are independent of the pharmacological activity of this compound.[5]
-
Assay Interference: Precipitate can interfere with plate readers and imaging-based assays.[5]
Q3: How can I prepare my this compound stock solution to minimize precipitation upon dilution?
A3: Prepare a high-concentration stock solution in 100% anhydrous DMSO, for example, at 10 mM.[6] Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming (e.g., 37°C) or brief sonication.[3] Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Q4: What is the best method to dilute my this compound stock solution into my aqueous buffer?
A4: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous buffer. Instead, perform serial dilutions. A recommended practice is to first create an intermediate dilution of the stock in a small volume of your assay buffer or serum-free media, mix gently, and then add this to your final volume.[5]
Q5: My this compound still precipitates even with serial dilutions. What else can I do?
A5: If precipitation persists, consider the following:
-
Lower the Final Concentration: Your intended final concentration may be above the solubility limit of this compound in your specific buffer. Try a lower concentration.
-
Modify Your Buffer: High salt concentrations can reduce solubility. If possible, lower the salt concentration in your assay buffer. Also, ensure the pH of your buffer is within a neutral range (pH 6.5-8.0).
-
Increase the Final DMSO Concentration: While not ideal, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help keep the compound in solution. Be sure to include a vehicle control with the same final DMSO concentration.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution into Aqueous Buffer
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Pre-warmed (37°C) aqueous assay buffer
-
Sterile microcentrifuge tubes and conical tubes
Procedure:
-
Prepare 10 mM Stock Solution: a. Calculate the required mass of this compound for your desired volume of 10 mM stock solution. b. Weigh the this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous, sterile DMSO. d. Vortex thoroughly until the this compound is completely dissolved. If needed, gently warm the tube at 37°C or sonicate for short intervals.[3] e. Visually inspect the solution to ensure no undissolved material remains. f. Aliquot into single-use volumes and store at -20°C or -80°C.[5]
-
Dilution into Aqueous Buffer (for a final concentration of 1 µM): a. Thaw a single aliquot of the 10 mM this compound stock solution. b. In a sterile tube, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of the pre-warmed aqueous buffer to make a 100 µM solution. Mix gently by pipetting. c. In a separate tube containing 990 µL of your final assay buffer, add 10 µL of the 100 µM intermediate dilution to achieve a final concentration of 1 µM. d. Invert the tube several times to ensure thorough mixing. e. Visually inspect the final solution for any signs of precipitation before use.
Protocol 2: Typical CK2 Kinase Assay
Materials:
-
Recombinant CK2 enzyme
-
CK2 substrate peptide (e.g., RRRDDDSDDD)[7]
-
This compound prepared as in Protocol 1
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[7]
-
ATP solution
-
Kinase detection reagent (e.g., Kinase-Glo® Max)
Procedure:
-
Prepare the this compound dilutions in the kinase assay buffer as described in Protocol 1 to achieve 2x the final desired concentrations.
-
Add the this compound dilutions to the wells of a 96-well plate. Include a "no inhibitor" control and a "vehicle" (DMSO) control.
-
Add the CK2 enzyme and substrate peptide solution to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for CK2 if determining IC50 values.[8]
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.[7][8]
-
Stop the reaction and measure the remaining ATP using a luminescence-based kit according to the manufacturer's instructions.[7] The luminescence signal is inversely proportional to the kinase activity.[7]
CK2 Signaling Pathway
Protein kinase CK2 is a constitutively active serine/threonine kinase that participates in a variety of cellular signaling pathways, including those that regulate cell survival and proliferation.[9] Its inhibition is a key area of research in cancer therapy.[10]
Caption: Simplified CK2 signaling pathways.
References
- 1. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 2. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 3. selleckchem.com [selleckchem.com]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase activity assays Src and CK2 [protocols.io]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CK2-IN-6 in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of the protein kinase CK2 inhibitor, CK2-IN-6, in cancer cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of protein kinase CK2.[1] CK2 is a serine/threonine kinase that is frequently overexpressed in many types of cancer and plays a crucial role in promoting cell growth, proliferation, and survival while inhibiting apoptosis (programmed cell death).[2] this compound, like other ATP-competitive CK2 inhibitors, binds to the ATP-binding pocket of the CK2α subunit, preventing the phosphorylation of its numerous downstream substrates involved in various oncogenic signaling pathways.[3][4]
Q2: My cancer cells are not responding to this compound treatment. What are the possible reasons?
A2: Lack of response to this compound can be attributed to several factors:
-
Intrinsic Resistance: Some cancer cell lines may have inherent resistance to CK2 inhibition due to pre-existing genetic or epigenetic factors that allow them to bypass the effects of CK2 blockade.
-
Acquired Resistance: Cells may develop resistance over time with continuous exposure to the inhibitor. This often involves the activation of alternative survival pathways.
-
Experimental Issues: Suboptimal experimental conditions, such as incorrect inhibitor concentration, degradation of the compound, or issues with cell culture, can lead to a lack of observable effect.
Q3: What are the known mechanisms of acquired resistance to CK2 inhibitors?
A3: A key mechanism of acquired resistance to the well-characterized CK2 inhibitor CX-4945 (Silmitasertib), which is structurally and functionally similar to this compound, involves the activation of the MEK-ERK signaling pathway. In head and neck squamous cell carcinoma (HNSCC) cells resistant to CX-4945, an upregulation of phosphorylated ERK (p-ERK) and the transcription factor AP-1 has been observed. This "bypass" pathway can compensate for the loss of CK2 signaling and promote cell survival.
Q4: How can I overcome resistance to this compound in my cancer cell line?
A4: A promising strategy to overcome resistance mediated by the MEK-ERK pathway is the combination of a CK2 inhibitor with a MEK inhibitor, such as PD-0325901. This dual-inhibition approach can synergistically suppress tumor growth by blocking both the primary target and the resistance pathway.
Troubleshooting Guides
Problem 1: Decreased or no cytotoxic effect of this compound over time.
Possible Cause: Development of acquired resistance through the activation of a bypass signaling pathway.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response cell viability assay (e.g., MTT assay) to compare the IC50 value of this compound in your treated cells versus the parental (sensitive) cell line. A significant increase in the IC50 value suggests acquired resistance.
-
-
Investigate Bypass Pathways:
-
Western Blot Analysis: Profile the activation status of key signaling pathways known to be involved in cancer cell survival and proliferation. Focus on the MEK-ERK and PI3K/AKT pathways.
-
Probe for phosphorylated and total levels of ERK1/2 (p-ERK, total ERK) and AKT (p-AKT Ser473, p-AKT Thr308, total AKT). An increase in the p-ERK/total ERK ratio in resistant cells is a strong indicator of MEK-ERK pathway activation.
-
-
-
Strategies to Overcome Resistance:
-
Combination Therapy: Treat the resistant cells with a combination of this compound and a MEK inhibitor (e.g., PD-0325901 or Trametinib). Perform cell viability assays to assess for synergistic effects.
-
Alternative CK2 Inhibitors: Consider testing other CK2 inhibitors with different chemical scaffolds, as they may have distinct off-target effects or binding modes that could be effective in the resistant cells.
-
Problem 2: Inconsistent results in cell viability assays (e.g., MTT assay).
Possible Cause: Technical variability in the experimental procedure.
Troubleshooting Steps:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Cell density can affect growth rates and drug sensitivity.
-
Inhibitor Preparation and Storage: Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature, to prevent degradation.
-
Incubation Times: Use consistent incubation times for both drug treatment and the MTT reagent.
-
Solubilization of Formazan Crystals: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of variability. Gently pipette or use an orbital shaker to aid dissolution.
-
Controls: Include appropriate controls in every experiment:
-
Untreated cells (vehicle control, e.g., DMSO).
-
Medium-only wells (background control).
-
A positive control (a compound known to induce cell death in your cell line).
-
Problem 3: Weak or no signal for phosphorylated proteins in Western Blot.
Possible Cause: Loss of phosphorylation during sample preparation or suboptimal antibody conditions.
Troubleshooting Steps:
-
Sample Preparation:
-
Blocking Buffer: Avoid using milk as a blocking agent when probing for phosphorylated proteins, as it contains casein, which is a phosphoprotein and can lead to high background. Use Bovine Serum Albumin (BSA) instead.[6]
-
Antibody Dilution and Incubation: Optimize the concentration of your primary antibody. A titration experiment is recommended. Ensure adequate incubation times, typically overnight at 4°C for phospho-specific antibodies.
-
Total Protein Control: Always probe a parallel blot (or strip and re-probe the same blot) for the corresponding total protein to confirm that the lack of a phospho-signal is not due to a general absence of the protein.[5]
Quantitative Data Summary
Table 1: IC50 Values of the CK2 Inhibitor CX-4945 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Detroit-562 | HNSCC | 0.39 - 50 (range) | [7] |
| FaDu | HNSCC | 0.39 - 50 (range) | [7] |
| UM-SCC-6 | HNSCC | 0.78 - 100 (range) | [7] |
| UM-SCC-47 | HNSCC | 0.78 - 100 (range) | [7] |
| 93-Vu-147T | HNSCC | 0.78 - 100 (range) | [7] |
| HeLa | Cervical Cancer | 0.7 | [8] |
| MDA-MB-231 | Breast Cancer | 2.2 | [8] |
| A549/DDP | Cisplatin-Resistant Lung Adenocarcinoma | >5 (pre-treatment) | [9] |
Table 2: Effect of CX-4945 on Cisplatin IC50 in HNSCC Cell Lines
| Cell Line | Fold Decrease in Cisplatin IC50 with CX-4945 | Reference |
| Detroit-562 | 1.7 - 7.9 | [7] |
| FaDu | 1.7 - 7.9 | [7] |
| UM-SCC-6 | 1.7 - 7.9 | [7] |
| 93-Vu-147T | 1.7 - 7.9 | [7] |
Experimental Protocols
In Vitro CK2 Kinase Activity Assay (Luminescence-based)
This protocol is adapted from commercially available kits (e.g., ADP-Glo™ Kinase Assay).
-
Prepare Reagents:
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2).
-
CK2 Substrate Peptide (e.g., RRRDDDSDDD).[10]
-
Recombinant CK2 enzyme.
-
This compound at various concentrations.
-
ATP solution.
-
ADP-Glo™ Reagent.
-
Kinase Detection Reagent.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase assay buffer, substrate peptide, and CK2 enzyme.
-
Add this compound at the desired final concentrations. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP (final concentration typically 10-100 µM).
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus reflects the CK2 kinase activity.
-
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (and/or in combination with a MEK inhibitor). Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well.[11]
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Western Blot Analysis of MEK/ERK and PI3K/AKT Pathways
-
Sample Preparation:
-
Culture and treat cells as required.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, p-AKT (Ser473/Thr308), and total AKT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: Simplified overview of the pro-survival signaling pathways regulated by CK2 in cancer cells.
Caption: Upregulation of the MEK-ERK-AP-1 pathway as a resistance mechanism to CK2 inhibition.
Caption: Experimental workflow for identifying and overcoming resistance to this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchhub.com [researchhub.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. CX-4945 and siRNA-Mediated Knockdown of CK2 Improves Cisplatin Response in HPV(+) and HPV(−) HNSCC Cell Lines [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The CK2 inhibitor CX4945 reverses cisplatin resistance in the A549/DDP human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase activity assays Src and CK2 [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating CK2-IN-6 Treatment: A Guide to Optimal Experimental Design
Technical Support Center
For researchers and drug development professionals utilizing the novel casein kinase 2 (CK2) inhibitor, CK2-IN-6, this technical support center provides essential guidance on optimizing treatment duration and experimental protocols. Due to the novelty of this compound, specific data on optimal treatment conditions are still emerging. Therefore, this guide presents established methodologies and data from well-characterized CK2 inhibitors, such as CX-4945 and Quinalizarin, to serve as a robust starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound treatment?
A1: For a novel inhibitor like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Based on data from other CK2 inhibitors, a starting range of 1 µM to 50 µM is recommended. For instance, studies with Quinalizarin in non-small cell lung cancer cell lines (A549 and H460) showed inhibition of CK2 kinase activity at 25 µM.[1] Another CK2 inhibitor, CX-4945, has been used at concentrations ranging from 2.5 µM to 20 µM in various cancer cell lines.
Q2: How long should I treat my cells with this compound?
A2: The optimal treatment duration for this compound will depend on the biological question you are addressing. For initial characterization of its effect on cell viability, treatment times of 24, 48, and 72 hours are commonly used.[1] For assessing the inhibition of CK2 activity, shorter time points, such as 6 to 24 hours, have been shown to be effective for other inhibitors like Quinalizarin.[1] It is advisable to perform a time-course experiment to identify the most appropriate duration for your specific assay.
Q3: How can I confirm that this compound is inhibiting CK2 in my cells?
A3: Inhibition of CK2 activity can be confirmed through several methods. A direct approach is to perform an in vitro kinase assay using a CK2-specific substrate peptide, such as RRRDDDSDDD.[1][2] Alternatively, you can perform a Western blot analysis to assess the phosphorylation status of known CK2 substrates. A phospho-specific antibody that recognizes the pS/pTDXE motif, a consensus sequence for CK2 phosphorylation, can provide a general overview of CK2 inhibition.
Q4: What are the potential off-target effects of CK2 inhibitors?
A4: While many CK2 inhibitors are designed for high specificity, the potential for off-target effects should always be considered. It is important to consult any available selectivity data for this compound. If such data is unavailable, consider performing a kinase panel screen to identify potential off-target interactions.
Troubleshooting Guides
Problem: High cell toxicity observed even at low concentrations of this compound.
-
Possible Cause: The chosen cell line may be particularly sensitive to CK2 inhibition, or the inhibitor may have off-target cytotoxic effects.
-
Solution:
-
Perform a more granular dose-response experiment with lower concentrations of this compound.
-
Reduce the treatment duration.
-
Use a different cell line to determine if the effect is cell-type specific.
-
If possible, test the effect of a structurally different CK2 inhibitor to see if the toxicity is a class effect.
-
Problem: No significant effect on cell viability or CK2 activity is observed.
-
Possible Cause: The concentration of this compound may be too low, the treatment duration too short, or the inhibitor may not be stable in your culture conditions.
-
Solution:
-
Increase the concentration of this compound in a stepwise manner.
-
Extend the treatment duration.
-
Ensure the inhibitor is properly dissolved and stored according to the manufacturer's instructions.
-
Verify the activity of your this compound stock solution.
-
Data Presentation: CK2 Inhibitor Treatment Parameters in Published Studies
The following table summarizes the treatment conditions used for other CK2 inhibitors in various cell lines. This information can serve as a valuable reference for designing your experiments with this compound.
| Inhibitor | Cell Line(s) | Concentration Range | Treatment Duration | Assay | Reference |
| Quinalizarin | A549, H460 | 12.5 µM - 50 µM | 24, 48, 72 hours | Cell Viability (CCK8) | [1] |
| Quinalizarin | A549, H460 | 25 µM | 6, 24 hours | Kinase Assay | [1] |
| CX-4945 | HeLa | 2.5 µM - 20 µM | 24 hours | Western Blot | |
| CX-4945 | U87-MG | 1 µM | 24 hours | In vitro Kinase Assay | [3] |
| DMAT | HT29, DLD-1, ZR-75, HEK-293T | Not Specified | Not Specified | Cell Viability | [4] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.[5]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for CK2 Substrate Phosphorylation
This protocol allows for the assessment of CK2 inhibition in cells.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for a phosphorylated CK2 substrate or a pan-phospho-CK2 substrate antibody.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of CK2.
-
Immunoprecipitation (Optional): Immunoprecipitate CK2 from cell lysates to enrich for the kinase.
-
Kinase Reaction: Set up the kinase reaction in a buffer containing the immunoprecipitated CK2 or recombinant CK2, a specific CK2 peptide substrate (e.g., RRRDDDSDDD), and ATP (radiolabeled or non-radiolabeled).[1][2]
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Detection:
-
Radiolabeled ATP: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radiolabeled ATP: Use a commercial kinase assay kit that measures ATP consumption or ADP production via a colorimetric or luminescent readout.
-
-
Data Analysis: Determine the kinase activity relative to a control reaction without the inhibitor.
Mandatory Visualizations
Caption: CK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Caption: Workflow for validating the inhibition of CK2 by this compound.
References
- 1. Association of protein kinase CK2 inhibition with cellular radiosensitivity of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper Modulates the Catalytic Activity of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase CK2 promotes cancer cell viability via up-regulation of cyclooxygenase-2 expression and enhanced prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. woongbee.com [woongbee.com]
Technical Support Center: Troubleshooting CK2-IN-6 in Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CK2-IN-6 in kinase assays. Inconsistent results can arise from various factors, and this guide is designed to help you identify and resolve common issues to ensure robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Protein Kinase CK2.[1] CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis.[2][3] Dysregulation of CK2 activity is linked to several diseases, particularly cancer, making it a significant therapeutic target.[2][3][4] Most CK2 inhibitors, including likely this compound, are ATP-competitive, meaning they bind to the ATP-binding pocket of the CK2 catalytic subunit (CK2α), preventing the phosphorylation of its substrates.[2]
Q2: What are the common causes of inconsistent results in kinase assays?
Inconsistent results in kinase assays can stem from a variety of factors, including:
-
Assay Conditions: Suboptimal concentrations of the enzyme (CK2), substrate, or ATP can lead to variability.[5] Reaction buffer composition, pH, and temperature are also critical.[5]
-
Reagent Quality: The purity and stability of the kinase, substrate, ATP, and the inhibitor itself are crucial for reproducible results.[5][6]
-
Compound Properties: The inhibitor may have poor solubility or could interfere with the assay technology (e.g., fluorescence quenching).[5]
-
Experimental Execution: Pipetting errors, improper mixing, and incorrect incubation times are common sources of variability.[5]
Q3: My IC50 value for this compound is higher than expected. What could be the cause?
A higher-than-expected IC50 value can be due to several factors:
-
High ATP Concentration: In an ATP-competitive inhibition assay, a high concentration of ATP will require a higher concentration of the inhibitor to achieve 50% inhibition. Ensure your ATP concentration is at or near the Km value for CK2.
-
Incorrect Buffer Composition: The pH, ionic strength, and presence of additives like detergents or BSA can influence inhibitor binding and enzyme activity.[5]
-
Enzyme Concentration: An excessively high concentration of the kinase can lead to rapid substrate consumption and may require a higher inhibitor concentration to see an effect.
-
Inhibitor Degradation: Ensure the inhibitor stock solution is fresh and has been stored correctly as per the manufacturer's instructions.
Q4: I am observing high variability between my replicate wells. How can I improve reproducibility?
High variability between replicates can obscure the true effect of this compound.[5] Consider the following:
-
Pipetting Accuracy: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.[5]
-
Thorough Mixing: Ensure all reagents are mixed thoroughly after addition, especially the enzyme and inhibitor solutions.[5]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation.[5] To mitigate this, avoid using the outer wells or fill them with buffer or water.[5]
-
Temperature Uniformity: Ensure the entire assay plate is at a uniform temperature during incubation.[5]
Troubleshooting Guide for Inconsistent this compound Results
This guide provides a structured approach to troubleshooting common issues encountered when using this compound in kinase assays.
Problem 1: High Background Signal
A high background signal can mask the true kinase activity, leading to a low signal-to-noise ratio.[1][6]
| Possible Cause | Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Prepare fresh ATP and buffer solutions for each experiment.[6] |
| Sub-optimal Reagent Concentrations | Titrate each reagent (ATP, substrate, detection reagents) to determine the optimal concentration that provides a good signal window without increasing the background.[6][7] |
| Prolonged Reaction Time | Optimize incubation times for both the kinase reaction and the detection step to stay within the linear range.[6][7] |
| Assay Plate Issues | Use low-binding, non-fluorescent plates appropriate for your assay type. |
Problem 2: Low or No Assay Signal
A weak or absent signal can indicate a problem with one of the key assay components.
| Possible Cause | Solution |
| Sub-optimal Assay Conditions | Ensure the concentrations of the kinase, substrate, and ATP are optimal. Titrate these components if necessary. |
| Incorrect Buffer Composition | Verify that the buffer pH, salt concentration, and any required cofactors (e.g., MgCl2) are correct for CK2 activity.[8] |
| Inactive Enzyme | Use a fresh aliquot of the kinase and ensure it has been stored correctly. Confirm its activity with a known positive control. |
| Problem with Detection Reagents | Prepare detection reagents fresh before use and verify their performance with a positive control.[6] |
Quantitative Data Summary
The inhibitory activity of CK2 inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). The IC50 value can vary between different assay formats and conditions. Below is a table of IC50 values for various CK2 inhibitors to provide a comparative reference.
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| CX-4945 (Silmitasertib) | 1 | Radiometric assay | [9] |
| SGC-CK2-1 | 65 | Radiometric assay | [9] |
| CK2 Inhibitor 2 | 0.66 | Not specified | [10] |
| Compound 1 (Allosteric) | 400 | Radiometric assay | [11] |
| IQA | 390 | Not specified | [12] |
Experimental Protocols
Standard CK2 Kinase Assay Protocol (Radiometric)
This protocol provides a general framework for a radiometric kinase assay using [γ-³²P]ATP. Specific concentrations and incubation times should be optimized for each specific kinase-substrate pair.
1. Reagent Preparation:
-
Kinase Reaction Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT.[8]
-
CK2 Enzyme: Prepare a 2X stock solution in Kinase Reaction Buffer.
-
Substrate Peptide: Prepare a 2X stock solution of a specific CK2 substrate peptide (e.g., RRRDDDSDDD).[8]
-
ATP: Prepare a 2X stock solution of ATP containing [γ-³²P]ATP. The final concentration should be at the Km for CK2.
-
This compound: Prepare a serial dilution in DMSO, then dilute in Kinase Reaction Buffer to a 4X stock.
2. Assay Procedure (96-well plate):
-
Add 5 µL of 4X this compound solution or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 10 µL of the 2X Kinase/Substrate mix to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of 2X [γ-³²P]ATP solution to all wells.[8]
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding 20 µL of 40% Trichloroacetic Acid (TCA).[13]
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[13]
-
Measure the incorporated radioactivity using a scintillation counter.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent kinase assay results.
Simplified CK2 Signaling Pathway and Inhibition
Caption: Simplified model of CK2 inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural and functional insights into the regulation mechanism of CK2 by IP6 and the intrinsically disordered protein Nopp140 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase activity assays Src and CK2 [protocols.io]
- 9. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]
- 11. Antitumoral activity of allosteric inhibitors of protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
Navigating the Stability of CK2-IN-6: A Technical Support Guide
Researchers and drug development professionals utilizing the potent protein kinase CK2 inhibitor, CK2-IN-6, must ensure its integrity during storage to maintain experimental accuracy and reproducibility. Improper handling and storage can lead to degradation of the compound, yielding unreliable results. This technical support center provides a comprehensive guide to prevent the degradation of this compound, offering troubleshooting advice and frequently asked questions in a user-friendly format.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues encountered during the storage and handling of this compound.
Issue 1: Observed Loss of Compound Activity or Inconsistent Results
If you are experiencing a decrease in the expected biological activity of this compound or observing variability between experiments, it may be indicative of compound degradation.
-
Possible Cause: Improper storage temperature.
-
Solution: Verify that the compound is stored according to the recommended conditions. For long-term storage, it is crucial to adhere to the temperatures specified by the supplier.
-
-
Possible Cause: Degradation of stock solutions.
-
Solution: Prepare fresh stock solutions from solid compound. If using previously prepared stock solutions, ensure they have been stored correctly and have not exceeded their recommended storage duration. Aliquoting stock solutions can minimize freeze-thaw cycles.
-
-
Possible Cause: Contamination of stock solutions.
-
Solution: Use sterile pipette tips and tubes when preparing and handling stock solutions to prevent microbial or chemical contamination.
-
Issue 2: Visible Changes in the Compound or Solution
Any change in the physical appearance of the solid compound or its solutions should be considered a potential sign of degradation.
-
Possible Cause: Color change or precipitation in the solid compound.
-
Solution: Do not use the compound. Contact the supplier for a replacement. This could indicate significant degradation or contamination.
-
-
Possible Cause: Cloudiness, precipitation, or color change in stock solutions.
-
Solution: Discard the solution. This may be due to degradation, precipitation from supersaturation, or contamination. Prepare a fresh solution, ensuring the compound is fully dissolved.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on information from chemical suppliers, the following storage conditions are recommended to ensure the stability of this compound:
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Note: Always refer to the Certificate of Analysis provided by your specific supplier for the most accurate and lot-specific storage information.
Q2: How should I prepare stock solutions of this compound to minimize degradation?
A2: To prepare stable stock solutions:
-
Use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
-
Warm the vial of solid this compound to room temperature before opening to prevent condensation of atmospheric moisture.
-
Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Ensure the compound is completely dissolved. Gentle vortexing or sonication may be used if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How many times can I freeze and thaw my stock solution of this compound?
A3: While some studies on small molecules in DMSO suggest that multiple freeze-thaw cycles may not cause significant degradation for many compounds, it is best practice to minimize them.[1][2] We recommend aliquoting your stock solutions into volumes suitable for single experiments to avoid the potential for degradation.
Q4: What are the likely degradation pathways for this compound?
A4: this compound contains a sulfonamide functional group. Compounds with this moiety can be susceptible to degradation under certain conditions:
-
Acid-catalyzed hydrolysis: Sulfonamides are generally stable in neutral and alkaline conditions but can undergo hydrolysis in acidic environments.[3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of many small molecule inhibitors.[5] It is advisable to protect solutions of this compound from light.
Q5: How can I check if my this compound has degraded?
A5: The most reliable method to assess the purity and integrity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A change in the retention time or the appearance of new peaks compared to a fresh standard would indicate degradation.
Experimental Protocol: Assessing the Stability of this compound via Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a compound under stress conditions. This protocol provides a general framework for assessing the stability of this compound.
Objective: To identify potential degradation products and determine the stability of this compound under various stress conditions.
Materials:
-
This compound (solid)
-
High-purity solvents (e.g., DMSO, acetonitrile, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
-
Incubators/water baths
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. A non-degraded sample of this compound should be used as a reference standard.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the reference standard.
-
Calculate the percentage of degradation by measuring the decrease in the peak area of the parent compound.
-
Identify and quantify any significant degradation products.
-
Visualizing Workflows and Pathways
To further aid researchers, the following diagrams illustrate key processes.
Caption: A flowchart to guide troubleshooting efforts when this compound degradation is suspected.
Caption: A simplified diagram illustrating the inhibitory action of this compound on a generic CK2 signaling pathway.
References
- 1. Contribution of the CK2 Catalytic Isoforms α and α’ to the Glycolytic Phenotype of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of CK2 Inhibition by a Ruthenium-Based Polyoxometalate [frontiersin.org]
- 3. neb.com [neb.com]
- 4. Essential role of CK2α for the interaction and stability of replication fork factors during DNA synthesis and activation of the S-phase checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
Cell line-specific toxicity of CK2-IN-6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the protein kinase CK2 inhibitor, CK2-IN-6. The information is tailored for researchers, scientists, and drug development professionals encountering issues related to its cell line-specific toxicity.
Troubleshooting Guide
This guide addresses common problems that may arise during experiments with this compound, focusing on its differential effects across various cell lines.
| Problem | Possible Cause | Suggested Solution |
| High toxicity in a "control" or non-cancerous cell line. | Off-target effects of this compound. | 1. Review the kinase selectivity profile of this compound. Although highly selective for CK2, minor inhibition of other kinases like CLK2 might occur.[1] 2. Perform a dose-response curve to determine the lowest effective concentration. 3. Consider using a different CK2 inhibitor with an alternative selectivity profile, such as SGC-CK2-1, for comparative analysis.[2][3] |
| Variable IC50 values for the same cell line across different experiments. | 1. Inconsistent cell seeding density. 2. Variations in the passage number of the cell line. 3. Differences in inhibitor stock solution stability. | 1. Ensure consistent cell seeding density for all experiments. 2. Use cell lines within a consistent and low passage number range. 3. Prepare fresh inhibitor stock solutions and store them appropriately. Aliquot stocks to avoid repeated freeze-thaw cycles. |
| No significant anti-proliferative effect observed in a cancer cell line expected to be sensitive. | 1. The specific cancer cell line may not be dependent on the CK2 pathway for survival. 2. The cell line may have intrinsic resistance mechanisms. | 1. Confirm CK2 expression levels in the cell line via Western blot. 2. Investigate downstream targets of CK2 signaling (e.g., p-Akt Ser129, p-Cdc37 Ser13) to confirm target engagement by this compound.[1] 3. Consider combination therapies. For example, CK2 inhibition has been shown to synergize with PARP inhibitors in breast cancer cells.[4] |
| Discrepancy between biochemical assay results and cellular assay results. | Poor cell permeability of the inhibitor. | 1. Although pyrazolopyrimidine inhibitors can be potent biochemically, cellular uptake can be a limiting factor.[5] 2. Perform cellular thermal shift assays (CETSA) to confirm target engagement in intact cells. |
Frequently Asked Questions (FAQs)
Q1: What is the expected range of IC50 values for this compound in different cell lines?
A1: Direct IC50 data for this compound is limited. However, for a structurally similar pyrazolopyrimidine-based compound, "CK2 inhibitor 2," the following IC50 values for cell proliferation have been reported[1]:
| Cell Line | Cell Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 3.07 |
| PC-3 | Prostate Cancer | 4.53 |
| HT-29 | Colon Carcinoma | 5.18 |
| T24 | Bladder Carcinoma | 6.10 |
| MCF-7 | Breast Adenocarcinoma | 7.50 |
| LO2 | Normal Human Liver Cell | 96.68 |
Note: This data is for a similar compound and should be used as a reference. Researchers should determine the IC50 for this compound in their specific cell lines of interest.
Q2: Why is there a significant difference in toxicity between cancer and non-cancerous cell lines?
A2: Cancer cells are often more dependent on the activity of CK2 for their survival and proliferation, a phenomenon known as "non-oncogene addiction."[6] CK2 is frequently overexpressed in various cancers and plays a crucial role in suppressing apoptosis and promoting cell cycle progression.[6][7] Therefore, inhibiting CK2 has a more pronounced cytotoxic effect on cancer cells compared to their normal counterparts, which may have alternative compensatory pathways.
Q3: What are the known off-target effects of pyrazolopyrimidine-based CK2 inhibitors?
A3: While generally selective, some pyrazolopyrimidine-based CK2 inhibitors have shown activity against other kinases. For instance, some analogs have been noted to inhibit DYRK2.[2] Another potent CK2 inhibitor, "CK2 inhibitor 2," also shows high selectivity towards Clk2.[1] It is crucial to consult the specific kinase selectivity profile for this compound if available, or for structurally related compounds, to anticipate potential off-target effects.
Q4: How does CK2 inhibition lead to cell death?
A4: Inhibition of CK2 can induce apoptosis in cancer cells through various mechanisms.[8] CK2 is known to phosphorylate and regulate numerous proteins involved in cell survival pathways. By inhibiting CK2, these pro-survival signals are disrupted, leading to the activation of the apoptotic cascade. For example, CK2 inhibition can lead to the dephosphorylation and activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Experimental Protocols
Cell Viability Assay (WST-8 Assay)
This protocol outlines the use of a water-soluble tetrazolium salt (WST-8) to determine cell viability upon treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for inhibitor stock solution)
-
96-well plates
-
WST-8 reagent (e.g., Cell Counting Kit-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine during early apoptosis and propidium iodide (PI) to identify late apoptotic and necrotic cells.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate time.
-
Harvest both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathways Affected by CK2 Inhibition
Caption: Inhibition of CK2 by this compound disrupts multiple pro-survival signaling pathways.
Experimental Workflow for Assessing Cell Line-Specific Toxicity
Caption: A typical workflow for evaluating the cell line-specific toxicity of this compound.
References
- 1. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]
- 2. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CK2-IN-6: A Comparative Guide to Protein Kinase CK2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Protein Kinase CK2 inhibitors. Due to the limited availability of public experimental data for a compound specifically designated as CK2-IN--6, this guide focuses on a selection of well-characterized and widely used CK2 inhibitors to offer a valuable reference for validating potential new inhibitory compounds.
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its dysregulation has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention. A number of small molecule inhibitors have been developed to target CK2, each with varying degrees of potency and selectivity.
Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of several prominent CK2 inhibitors against the CK2α catalytic subunit. This data is essential for comparing the potency of new or existing compounds.
| Compound | Type | IC50 (nM) | Ki (nM) | Notes |
| CX-4945 (Silmitasertib) | ATP-competitive | 1 | 0.38 | Orally bioavailable, has entered clinical trials.[1] |
| SGC-CK2-1 | ATP-competitive | 2.3 | 4.5 | Described as a highly selective chemical probe for CK2.[1] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | ATP-competitive | 500 | - | A widely used research tool for CK2 inhibition. |
| DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | ATP-competitive | 130 | - | A derivative of TBB with improved potency.[2] |
| Quinalizarin | ATP-competitive | 110 | ~50 | A potent and selective natural product inhibitor.[3] |
| DRB (5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole) | ATP-competitive | 15,000 | 23,000 | A less potent inhibitor, also affects transcription.[4] |
Signaling Pathways Involving CK2
CK2 is a central node in numerous signaling pathways that are critical for cell survival and proliferation. Its inhibition can therefore have profound effects on cellular function. The diagram below illustrates the position of CK2 in key oncogenic pathways.
Experimental Protocols for Inhibitor Validation
Validating the inhibitory activity of a compound like this compound requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition and cell-based assays to assess its effects in a biological context.
Biochemical Assays
1. In Vitro Kinase Assay (Radiometric)
This is a standard method to quantify the direct inhibition of CK2 enzymatic activity.
-
Principle: Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) by CK2 to a specific substrate peptide. The amount of incorporated radioactivity is inversely proportional to the inhibitor's activity.
-
Materials:
-
Recombinant human CK2α
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, CK2 enzyme, and the peptide substrate.
-
Add the test inhibitor at a range of concentrations (typically from nanomolar to micromolar).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. ADP-Glo™ Kinase Assay (Luminescence-based)
This is a non-radioactive alternative for measuring kinase activity.
-
Principle: Measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.
-
Materials:
-
Recombinant human CK2α
-
Substrate peptide
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test inhibitor
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction with CK2, substrate, ATP, and the test inhibitor.
-
Incubate to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value from the dose-response curve.
-
Cellular Assays
1. Western Blotting for Phospho-Substrates
This assay assesses the ability of an inhibitor to block CK2 activity within cells by measuring the phosphorylation status of known CK2 substrates.
-
Principle: Cells are treated with the inhibitor, and the levels of specific phosphorylated proteins are detected by Western blotting using phospho-specific antibodies. A decrease in the phosphorylation of a known CK2 substrate indicates target engagement.
-
Key Substrates:
-
p-Akt (Ser129): A well-established direct substrate of CK2.
-
p-Cdc37 (Ser13): Phosphorylation by CK2 is crucial for its co-chaperone function.
-
-
Procedure:
-
Culture cells (e.g., HeLa, HCT116) to an appropriate confluency.
-
Treat the cells with the test inhibitor at various concentrations for a specific duration (e.g., 1-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated substrate (e.g., anti-p-Akt S129) and the total protein as a loading control.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor with its protein target in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
-
Procedure:
-
Treat cells with the test inhibitor or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CK2 in the supernatant by Western blotting or other quantitative methods.
-
A shift to a higher temperature for protein denaturation in the inhibitor-treated samples compared to the control indicates target engagement.
-
Experimental Workflow for Inhibitor Validation
The following diagram outlines a logical workflow for the comprehensive validation of a novel CK2 inhibitor.
References
A Comparative Guide to Selective CK2 Inhibitors: CK2-IN-6 and Leading Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective protein kinase CK2 inhibitor, CK2-IN-6, against other prominent inhibitors. This document compiles available performance data, details common experimental methodologies, and visualizes key concepts to aid in the selection of appropriate research tools.
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell proliferation, survival, and apoptosis.[1][2] Its dysregulation is frequently associated with various cancers, making it a significant target for therapeutic intervention.[3][4] A variety of small molecule inhibitors have been developed to probe CK2's function and to assess its potential as a drug target.
This guide focuses on this compound, a pyrazolopyrimidine-based compound, and compares it with other well-characterized selective CK2 inhibitors: CX-4945 (Silmitasertib), 4,5,6,7-Tetrabromobenzotriazole (TBB), GO289, and SGC-CK2-1.
Important Note on this compound Data: While this compound is described as a potent protein kinase CK2 inhibitor originating from patent WO2011068667, specific quantitative data regarding its biochemical potency (e.g., IC50) and cellular activity are not detailed in the publicly accessible patent documents or subsequent scientific literature.[5][6] Therefore, a direct quantitative comparison with other inhibitors in this guide is not possible at this time. The information provided for this compound is based on its classification and intended use.
Performance Comparison of Selective CK2 Inhibitors
The following tables summarize the publicly available quantitative data for several leading selective CK2 inhibitors. This data allows for a comparison of their potency, both in biochemical assays and in cellular contexts.
Table 1: Biochemical Potency Against CK2
| Inhibitor | Target(s) | IC50 / Ki | Mechanism of Action |
| This compound | CK2 | Data not publicly available | ATP-competitive (presumed) |
| CX-4945 (Silmitasertib) | CK2α, CK2α' | IC50: 1 nM; Ki: 0.38 nM | ATP-competitive |
| TBB | CK2 | IC50: 0.15 µM (rat liver), 1.6 µM (human recombinant) | ATP-competitive |
| GO289 | CK2 | IC50: 7 nM | ATP-competitive |
| SGC-CK2-1 | CK2α, CK2α' | IC50: 4.2 nM (CK2α), 2.3 nM (CK2α') | ATP-competitive |
IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cellular Effect | Example Cell Line Antiproliferative EC50 | Key Off-Targets (if known) |
| This compound | Anticancer, Anti-inflammatory (claimed) | Data not publicly available | Data not publicly available |
| CX-4945 (Silmitasertib) | Induces apoptosis and cell cycle arrest | 1-9 µM (various cancer cell lines) | FLT3, PIM1, CDK1, CLK2 |
| TBB | Induces apoptosis | ~36 µM (HeLa cells) | PIM1, PIM3, DYRK2 |
| GO289 | Inhibits cancer cell growth | Data not publicly available | PIM2 (>1000-fold less potent) |
| SGC-CK2-1 | Antiproliferative | >10 µM (HCT116 cells) | Highly selective, DYRK2 (weakly) |
EC50 (Half-maximal effective concentration) measures the concentration of a drug that gives half of the maximal response in a cell-based assay.
Key Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors are used, it is essential to visualize the relevant biological pathways and experimental procedures.
Caption: Simplified CK2 signaling pathway promoting cell survival and proliferation.
The diagram above illustrates how CK2, through phosphorylation of key substrates like Akt and regulators of apoptosis, promotes cell survival and proliferation. Selective inhibitors block these pro-survival signals, leading to apoptosis in cancer cells.
Caption: General workflow for an in vitro biochemical kinase assay.
This workflow outlines the typical steps for determining the IC50 value of an inhibitor. The amount of product (phosphorylated substrate or ADP) generated is measured to quantify the enzyme's activity in the presence of the inhibitor.
Caption: Major chemical classes of the compared CK2 inhibitors.
The inhibitors discussed in this guide belong to distinct chemical classes, which influences their binding modes and selectivity profiles.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are generalized protocols for key assays used to characterize CK2 inhibitors.
In Vitro CK2 Kinase Assay (ADP-Glo™ Format)
This protocol is designed to measure the biochemical potency (IC50) of an inhibitor against purified CK2 enzyme.
Materials:
-
Recombinant human CK2α/β holoenzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in Assay Buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Prepare the enzyme/substrate mix by diluting recombinant CK2 and peptide substrate in Assay Buffer. Add 10 µL of this mix to each well.
-
Prepare the ATP solution in Assay Buffer. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be close to its Km for CK2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a CK2 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., HCT116, PC3)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value from the dose-response curve.
Western Blot for CK2 Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of CK2 substrates within cells after inhibitor treatment.
Materials:
-
Cancer cell line
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Plate cells and treat with various concentrations of the CK2 inhibitor for a specified time (e.g., 4-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt S129) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH).
References
- 1. WO2012170827A3 - Pyrazolopyrimidines and related heterocycles as ck2 inhibitors - Google Patents [patents.google.com]
- 2. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011068667A1 - Pyrazolopyrimidines and related heterocycles as ck2 inhibitors - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
Kinase Selectivity Showdown: A Comparative Guide to CK2-IN-6 and Other Protein Kinase CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of potent and selective Protein Kinase CK2 inhibitors, with a focus on a representative highly selective compound, SGC-CK2-1, as a surrogate for the requested "CK2-IN-6" due to the lack of specific public data for a compound with that exact name. The data presented herein is intended to aid researchers in selecting the most appropriate chemical tools for their studies and to provide a clear understanding of the on- and off-target effects of commonly used CK2 inhibitors.
Executive Summary
Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in a variety of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is linked to numerous diseases, particularly cancer, making it an attractive target for therapeutic intervention. The development of potent and selective CK2 inhibitors is crucial for elucidating its biological functions and for advancing novel therapeutic strategies. This guide compares the kinase selectivity of SGC-CK2-1, a highly selective CK2 inhibitor, with other known CK2 inhibitors, CX-4945 and TBB, highlighting the importance of comprehensive kinase profiling in drug discovery and chemical biology.
Data Presentation: Kinase Selectivity Profiles
The following table summarizes the kinase inhibition data for SGC-CK2-1, CX-4945, and TBB against a panel of kinases. The data for SGC-CK2-1 is derived from a KINOMEscan™ screen against 403 kinases. For CX-4945 and TBB, data from various kinase profiling assays are presented.
| Kinase Target | SGC-CK2-1 (% Control at 1 µM) | CX-4945 (IC50, nM) | TBB (IC50, µM) |
| CK2A1 (CSNK2A1) | <10 | 1 | 0.15 (rat liver) |
| CK2A2 (CSNK2A2) | <10 | N/A | N/A |
| DYRK1A | >35 | 32 | 4.36 |
| DYRK2 | >35 | N/A | 0.99 |
| PIM1 | >35 | 46 | 1.04 |
| PIM3 | >35 | N/A | 0.86 |
| HIPK2 | >35 | 200 | 5.3 |
| FLT3 | >35 | 35 | N/A |
| CDK1 | >35 | 56 | N/A |
| GSK3β | >35 | 190 | 11.2 |
N/A: Data not readily available in the public domain. % Control: In the KINOMEscan™ assay, a lower percentage of control indicates stronger binding of the inhibitor to the kinase.
Note: SGC-CK2-1 demonstrates exceptional selectivity for CK2, with only 11 out of 403 kinases showing a percent of control less than 35 at a 1 µM screening concentration[1][2]. In contrast, CX-4945 and TBB exhibit activity against several other kinases, indicating a broader off-target profile[3][4][5][6][7].
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform (Eurofins DiscoverX) was utilized to determine the kinase selectivity of SGC-CK2-1. This assay is based on a competitive binding principle.[8][9][10][11][12][13][14]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
Methodology:
-
Kinase Preparation: A panel of human kinases are expressed, typically as fusions with a DNA tag.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (at a fixed concentration, e.g., 1 µM) are incubated together.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are expressed as "percent of control" (% Control), where the control is the amount of kinase bound in the absence of the test compound (DMSO vehicle). A lower % Control value signifies stronger binding of the test compound to the kinase.
IC50 Determination for Kinase Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For kinase inhibitors, IC50 values are typically determined using enzymatic assays.
General Protocol:
-
Reagents: Recombinant kinase, substrate (peptide or protein), ATP, and the test inhibitor at various concentrations.
-
Reaction: The kinase, substrate, and inhibitor are incubated in a suitable buffer. The enzymatic reaction is initiated by the addition of ATP.
-
Detection: The phosphorylation of the substrate is measured. This can be done using various methods, including radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: The rate of the enzymatic reaction is plotted against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Mandatory Visualization
Signaling Pathways Regulated by CK2
Protein Kinase CK2 is a key regulator of multiple signaling pathways that are crucial for cell survival, proliferation, and differentiation. Its constitutive activity ensures the phosphorylation of a vast number of substrates within these pathways.
Caption: Key signaling pathways regulated by Protein Kinase CK2.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor using a large-scale screening platform like KINOMEscan™.
Caption: Experimental workflow for kinase selectivity profiling.
References
- 1. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 2. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. youtube.com [youtube.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. researchgate.net [researchgate.net]
- 14. CFDE Data Portal | Assay Type | KINOMEscan assay [data.cfde.cloud]
A Comparative Analysis of CK2-IN-6 and TBB for Protein Kinase CK2 Inhibition
For researchers and professionals in drug development, the selection of a potent and selective kinase inhibitor is a critical step. This guide provides a detailed comparison of two notable inhibitors of Protein Kinase CK2: CK2-IN-6 and TBB (4,5,6,7-Tetrabromobenzotriazole), offering insights into their respective efficacies supported by available data.
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention. Both this compound and TBB have emerged as valuable tools for studying CK2 function and as potential starting points for drug discovery.
Quantitative Efficacy: A Head-to-Head Comparison
The inhibitory potency of a compound is a key determinant of its utility. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. While extensive data is available for TBB, specific quantitative efficacy data for this compound is less prevalent in publicly accessible literature, with one vendor describing it as a "potent" inhibitor without providing a specific IC50 value.
For TBB, a range of IC50 values has been reported, depending on the specific isoform of CK2 and the experimental conditions.
| Compound | Target | IC50 (µM) | Mechanism of Action |
| This compound | Protein Kinase CK2 | Data not publicly available | Not specified |
| TBB | Rat Liver CK2 | 0.15 | ATP-competitive |
| Human Recombinant CK2 | 0.9 - 1.6 | ATP-competitive |
Note: The IC50 values for TBB can vary based on the ATP concentration used in the assay.
Experimental Methodologies for Efficacy Determination
To ensure the reproducibility and accuracy of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for conducting in vitro kinase inhibition assays, which are commonly used to determine the IC50 values of compounds like this compound and TBB.
In Vitro CK2 Kinase Inhibition Assay Protocol
This protocol outlines a typical procedure for measuring the inhibitory activity of a compound against Protein Kinase CK2.
Materials:
-
Recombinant human Protein Kinase CK2 (α or holoenzyme)
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or [γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
Test compounds (this compound and TBB) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds (this compound and TBB) in the kinase reaction buffer. A final DMSO concentration of ≤1% is recommended to avoid solvent effects.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound dilution
-
CK2 enzyme
-
Peptide substrate
-
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP (for luminescence assay).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction:
-
Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated ATP.
-
Luminescence Assay: Stop the reaction and measure the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ kit.
-
-
Data Analysis:
-
Radiometric Assay: Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Luminescence Assay: Measure the luminescence signal using a plate reader.
-
-
IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing the Inhibition: A Workflow Diagram
The following diagram illustrates the general workflow for assessing the efficacy of a CK2 inhibitor.
Caption: A flowchart outlining the key steps in determining the in vitro efficacy of CK2 inhibitors.
Understanding the Mechanism: CK2 Signaling Pathway
CK2 is a key regulator of numerous signaling pathways that are fundamental to cell survival and proliferation. One such critical pathway is the PI3K/Akt signaling cascade. CK2 can directly phosphorylate and activate Akt, a central node in this pathway, thereby promoting cell survival and inhibiting apoptosis. The diagram below illustrates the role of CK2 in this pathway and the point of intervention for inhibitors like this compound and TBB.
A Comparative Guide to Protein Kinase CK2 Inhibitors: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of several prominent inhibitors of Protein Kinase CK2 (formerly Casein Kinase II), a crucial enzyme implicated in numerous cellular processes and a significant target in cancer therapy. While this guide aims to be comprehensive, it is important to note that specific experimental data for the inhibitor CK2-IN-6 were not available in the public domain at the time of this review. Therefore, the following sections will focus on a selection of well-characterized CK2 inhibitors for which substantial in vitro and in vivo data have been published.
Introduction to Protein Kinase CK2
Protein Kinase CK2 is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotic cells. It plays a fundamental role in a vast array of cellular functions, including cell cycle progression, proliferation, apoptosis, and DNA repair.[1][2] Dysregulation of CK2 activity is frequently observed in various cancers, where it contributes to tumor development, progression, and resistance to therapy.[1][3] This has established CK2 as a compelling therapeutic target for the development of novel anti-cancer agents.[1]
CK2 exerts its influence by phosphorylating a wide range of substrate proteins, thereby modulating the activity of several key signaling pathways critical for cancer cell survival and proliferation. These include the PI3K/Akt, NF-κB, Wnt/β-catenin, and JAK/STAT pathways.[2][4][5] Inhibition of CK2 can disrupt these oncogenic signaling networks, leading to decreased cell viability, induction of apoptosis, and suppression of tumor growth.[1]
In Vitro Activity of CK2 Inhibitors
The in vitro potency of CK2 inhibitors is typically evaluated through kinase assays that measure the inhibitor's ability to block the phosphorylation of a specific substrate by the CK2 enzyme. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key parameters used to quantify the inhibitor's potency.
| Inhibitor | Target | IC50 | Ki | Assay System | Reference |
| CX-4945 (Silmitasertib) | Human recombinant CK2 | 1 nM | 0.38 nM | Radiometric assay | [6] |
| HeLa cells (cellular assay) | 0.7 µM | - | Western blot for pAkt(S129) | [7] | |
| CLL cell lines (viability) | 3.1 - 5.8 µM | - | Annexin V staining | [8] | |
| SGC-CK2-2 | Human recombinant CK2α | 920 nM (NanoBRET) | - | NanoBRET assay | [7] |
| HeLa cells (cellular assay) | 2.2 µM | - | Western blot for pAkt(S129) | [7] | |
| Quinalizarin | Human recombinant CK2 | - | ~50 nM | Kinase assay | [9] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | Rat liver CK2 | 0.9 µM | 80 - 210 nM | Kinase assay | [10] |
| Human recombinant CK2 | 1.6 µM | - | Kinase assay | [10] |
In Vivo Efficacy of CK2 Inhibitors
The in vivo anti-tumor activity of CK2 inhibitors is assessed in various preclinical cancer models, typically using xenografts in immunocompromised mice. These studies evaluate the inhibitor's ability to suppress tumor growth, induce apoptosis, and modulate CK2-dependent signaling pathways within the tumor tissue.
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference |
| CX-4945 (Silmitasertib) | Cholangiocarcinoma (HuCCT1 xenografts) | Oral administration | Significantly inhibited tumor growth alone and enhanced the efficacy of gemcitabine and cisplatin. | [11] |
| Chronic Lymphocytic Leukemia (MO1043 xenografts) | Oral administration | Delayed tumor growth, as effective as fludarabine as a single agent. | [8] | |
| Acute Myeloid Leukemia (patient-derived xenograft) | Oral administration | Prolonged survival and restored IKAROS tumor suppressor function. | [12] | |
| Quinalizarin | Lung Cancer (A549, H460, H446 cell lines) | Not specified in abstract | Reduced cell viability, suppressed migration, and induced apoptosis in vitro. | [13] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | Colorectal Adenocarcinoma (WiDr xenografts) | 150 mg/kg intraperitoneally, twice daily for 5 days | Significantly retarded tumor growth and increased apoptosis. | [14] |
Experimental Protocols
In Vitro CK2 Kinase Assay (Radiometric)
A common method to determine the in vitro activity of a CK2 inhibitor is a radiometric kinase assay.[15]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and the inhibitor at various concentrations in a suitable assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT).[15]
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a Magnesium/ATP cocktail containing [γ-³²P]ATP.[15]
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[15]
-
Termination of Reaction: The reaction is stopped by the addition of an acid (e.g., 40% trichloroacetic acid).[15]
-
Separation of Phosphorylated Substrate: The phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP using P81 phosphocellulose paper.[15]
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy and therapeutic potential of CK2 inhibitors.[8][11][14]
-
Cell Culture and Implantation: Human cancer cells (e.g., HuCCT1 cholangiocarcinoma cells) are cultured in vitro and then subcutaneously injected into immunocompromised mice (e.g., nude mice).[11]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly (e.g., twice a week) using calipers.
-
Treatment Administration: Once tumors reach a specific size, the mice are randomized into control and treatment groups. The CK2 inhibitor is administered according to a predetermined schedule and route (e.g., oral gavage daily).[11]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, which is assessed by comparing the tumor volumes in the treated group to the control group. Other endpoints may include survival analysis and assessment of apoptosis in the tumor tissue.[8][12]
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues may be collected to analyze the levels of phosphorylated CK2 substrates to confirm target engagement by the inhibitor.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key CK2 signaling pathways and a general experimental workflow for evaluating CK2 inhibitors.
Caption: Key oncogenic signaling pathways regulated by Protein Kinase CK2.
Caption: General experimental workflow for the evaluation of CK2 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asco.org [asco.org]
- 6. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Quinalizarin as a potent, selective and cell-permeable inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
Cross-Validation of CK2-IN-6 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of the protein kinase CK2 inhibitor, CK2-IN-6, across various cell lines. Due to the limited availability of comprehensive quantitative data for this compound in the public domain, this guide also incorporates data from other well-characterized CK2 inhibitors, such as CX-4945, to provide a broader context for evaluating the consequences of CK2 inhibition.
Introduction to CK2 and its Inhibition
Protein kinase CK2 is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and survival.[1][2] Elevated CK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[3][4] CK2 inhibitors, such as this compound, are valuable tools for studying the cellular functions of CK2 and for developing potential anti-cancer therapies. These inhibitors typically act by competing with ATP for the binding site on the CK2 catalytic subunit, thereby blocking its phosphotransferase activity.[1]
Data Presentation: Comparative Effects of CK2 Inhibitors
The following tables summarize the available quantitative data on the effects of CK2 inhibitors in various cancer cell lines.
Table 1: IC50 Values of CK2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | Data Not Available | - | - | - |
| CX-4945 | 786-O | Renal Cell Carcinoma | ~5 | [5] |
| CX-4945 | A375 | Melanoma | >20 | [5] |
| CX-4945 | PC-3 | Prostate Adenocarcinoma | Not Specified | [5] |
| CX-4945 | B-ALL cell lines | B-cell Acute Lymphoblastic Leukemia | Not Specified | [5] |
| CX-4945 | T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Not Specified | [5] |
| AB668 | 786-O | Renal Cell Carcinoma | Not Specified | [5] |
| AB668 | A375 | Melanoma | Not Specified | [5] |
| SGC-CK2-1 | 786-O | Renal Cell Carcinoma | >20 | [5] |
| SGC-CK2-1 | A375 | Melanoma | >20 | [5] |
Table 2: Apoptotic Effects of CK2 Inhibitors
| Inhibitor | Cell Line | Cancer Type | Assay | Apoptosis Induction | Citation |
| This compound | Data Not Available | - | - | - | - |
| CX-4945 | 786-O | Renal Cell Carcinoma | Caspase-3 Activation | Moderate | [5] |
| AB668 | 786-O | Renal Cell Carcinoma | Caspase-3 Activation | Significant | [5] |
| AB668 | A375 | Melanoma | Caspase-3 Activation | Significant | [5] |
| SGC-CK2-1 | 786-O | Renal Cell Carcinoma | Caspase-3 Activation | Negligible | [5] |
| TBB | LNCaP | Prostate Cancer | Not Specified | Apoptosis induced | [6] |
| TBB | PC-3 | Prostate Cancer | Not Specified | No apoptosis | [6] |
Note: Quantitative data on the percentage of apoptotic cells induced by this compound is not available in the reviewed literature. The presented data highlights the variable pro-apoptotic efficacy of different CK2 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other inhibitors for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or other inhibitors for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of specific proteins within key signaling pathways.
-
Cell Lysis: Treat cells with this compound or other inhibitors, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt (Ser129), total Akt, phospho-STAT3 (Tyr705/Ser727), total STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Mandatory Visualizations
Signaling Pathways Modulated by CK2
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Protein kinase CK2 phosphorylates and upregulates Akt/PKB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinase II (CK2) prevents induced signal transducer and activator of transcription (STAT) 1/3 and constitutive STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CK2 inhibition induces apoptosis via the ER stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel CK2 Inhibitors for Researchers
A deep dive into the performance, selectivity, and experimental validation of next-generation Casein Kinase 2 inhibitors, providing researchers with the data needed to make informed decisions for their discovery and development programs.
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a pivotal regulator of numerous cellular processes, and its aberrant activity is implicated in a multitude of diseases, most notably cancer. This has spurred the development of potent and selective inhibitors to probe its function and serve as potential therapeutics. This guide provides a head-to-head comparison of prominent novel CK2 inhibitors, focusing on quantitative data, experimental methodologies, and the signaling contexts in which they operate.
Performance and Selectivity: A Quantitative Comparison
The efficacy and specificity of a kinase inhibitor are paramount. The following tables summarize the key quantitative metrics for a selection of novel CK2 inhibitors, including the clinical candidate Silmitasertib (CX-4945) and several highly selective chemical probes.
| Inhibitor | Type | CK2α IC50 / Ki | CK2α' IC50 | Key Off-Targets (IC50/Ki) | Cellular Potency (EC50 / IC50) |
| Silmitasertib (CX-4945) | ATP-competitive | 1 nM / 0.38 nM[1] | ~1 nM | FLT3 (35 nM), PIM1 (46 nM), CDK1 (56 nM), DYRK1A (160 nM), GSK3β (190 nM)[2][3][4] | 1.71-20.01 µM (antiproliferative, breast cancer lines)[2] |
| SGC-CK2-1 | ATP-competitive | 4.2 nM[5][6] | 2.3 nM[6] | DYRK2 (440 nM) | 36 nM (CK2α nanoBRET), 16 nM (CK2α' nanoBRET)[6] |
| GO289 | ATP-competitive | 7 nM[7][8] | Not specified | PIM2 (13 µM)[7][9] | Cell-type dependent, e.g., ~3-9 µM in some kidney cancer lines[8] |
| SGC-CK2-2 | ATP-competitive | 920 nM (NanoBRET)[10] | Not specified | HIPK2 (~200-fold selective over)[10] | Weaker than CX-4945, dose-dependent inhibition of cell viability[10] |
| AB668 | Bivalent (ATP & αD pocket) | 65 nM (holoenzyme) | Not specified | Highly selective | Induces apoptosis in cancer cell lines[11] |
| W16 | Allosteric (α/β interface) | 20 µM (CK2α)[12] | Not specified | Non-ATP competitive[12] | 30-40 µM (enzymatic assay)[13] |
| TDB (K164) | Dual CK2/PIM-1 | 15 nM (Ki)[14] | Not specified | PIM-1 (Ki = 40 nM), DYRK1a (IC50 = 400 nM), CLK2 (IC50 = 20 nM)[14] | DC50 ~2.45-3.45 µM (HeLa, T-lymphoblastoid cells)[15] |
Key Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the key signaling pathways regulated by CK2 and the typical experimental workflow for their evaluation.
Caption: Key signaling pathways regulated by CK2.
Caption: A typical experimental workflow for the evaluation of novel CK2 inhibitors.
Experimental Protocols
Detailed and reproducible experimental design is the bedrock of reliable inhibitor comparison. Below are outlines of key methodologies cited in the characterization of novel CK2 inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CK2.
-
Principle: Recombinant CK2 is incubated with a specific peptide substrate (e.g., RRRDDDSDDD) and ATP (often radiolabeled [γ-³²P]ATP or in a system that measures ATP depletion). The inhibitor is added at varying concentrations, and the rate of substrate phosphorylation is measured.
-
Materials:
-
Recombinant human CK2α or holoenzyme.
-
CK2-specific peptide substrate.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2).[16]
-
ATP (and [γ-³²P]ATP if using radiometric detection).
-
Test inhibitor dissolved in DMSO.
-
96-well plates.
-
(For radiometric assay) P81 phosphocellulose paper, phosphoric acid, scintillation counter.[17]
-
(For luminescence-based assay) Kinase-Glo® Max reagent, luminometer.[16]
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and inhibitor solution.
-
Initiate the reaction by adding the ATP solution.
-
Incubate at room temperature or 30°C for a defined period (e.g., 60 minutes).[16]
-
Stop the reaction (e.g., by adding a stop solution or spotting onto P81 paper).
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.
-
Principle: Ligand binding stabilizes a target protein against thermal denaturation. Cells are treated with the inhibitor, heated, and the amount of soluble, non-denatured target protein is quantified.
-
Materials:
-
Cultured cells expressing the target protein (CK2).
-
Test inhibitor dissolved in DMSO.
-
Cell lysis buffer.
-
Antibodies specific for CK2.
-
Western blotting or ELISA reagents.
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle (DMSO) for a specified time.
-
Harvest and resuspend the cells.
-
Heat cell suspensions at a range of temperatures (for melt curve) or a single, optimized temperature (for isothermal dose-response).
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble CK2 in the supernatant using Western blotting or ELISA.
-
A shift in the melting temperature or an increase in soluble protein at a given temperature in the presence of the inhibitor indicates target engagement.
-
Quantitative Phosphoproteomics
This unbiased approach identifies and quantifies changes in protein phosphorylation across the proteome in response to inhibitor treatment, providing insights into the inhibitor's on-target and off-target effects on cellular signaling.
-
Principle: Cells are cultured in media containing stable isotope-labeled amino acids (SILAC) or peptides are labeled with isobaric tags (iTRAQ/TMT). Cells are treated with the inhibitor, and changes in the phosphorylation status of thousands of sites are quantified by mass spectrometry.
-
Materials:
-
Cultured cells.
-
SILAC media or iTRAQ/TMT labeling reagents.
-
Test inhibitor.
-
Lysis buffer with phosphatase and protease inhibitors.
-
Trypsin for protein digestion.
-
Phosphopeptide enrichment materials (e.g., TiO2 or IMAC).
-
High-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS).
-
-
Procedure:
-
Culture cells under different conditions (e.g., control vs. inhibitor-treated).
-
Lyse the cells and combine protein lysates (for SILAC).
-
Digest proteins into peptides with trypsin.
-
Label peptides with isobaric tags (for iTRAQ/TMT).
-
Enrich for phosphopeptides using TiO2 or IMAC.
-
Analyze the phosphopeptides by LC-MS/MS.
-
Identify and quantify the relative abundance of phosphopeptides across the different conditions using specialized software.
-
Perform bioinformatic analysis to identify regulated pathways and kinase substrate motifs.
-
This guide provides a foundational comparison of novel CK2 inhibitors. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific context of their experimental systems when selecting an inhibitor. The continued development of highly selective and potent chemical probes will undoubtedly further illuminate the multifaceted roles of CK2 in health and disease.
References
- 1. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 6. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 7. Cell-based screen identifies a new potent and highly selective CK2 inhibitor for modulation of circadian rhythms and cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Discovery of CK2 Allosteric Inhibitors: From Traditional Screening to Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Protein Kinase CK2: Evaluating CX-4945 Potential for GL261 Glioblastoma Therapy in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase activity assays Src and CK2 [protocols.io]
- 17. merckmillipore.com [merckmillipore.com]
Assessing the Specificity of CK2 Inhibitors in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The protein kinase CK2 (formerly Casein Kinase 2) is a crucial regulator of a vast array of cellular processes, and its dysregulation is implicated in numerous diseases, most notably cancer. Consequently, the development of potent and specific CK2 inhibitors is a significant focus of therapeutic research. A critical aspect of characterizing any kinase inhibitor is to determine its specificity, as off-target effects can lead to unforeseen cellular responses and potential toxicity.
This guide provides a comparative analysis of the specificity of several widely used CK2 inhibitors, supported by experimental data. It also details key experimental protocols for assessing inhibitor specificity in cellular models. While CK2-IN-6 is described as a potent CK2 inhibitor, detailed, publicly available kinome-wide selectivity data is not available in peer-reviewed literature as of late 2025. Therefore, this guide focuses on well-characterized alternatives and the methodologies to assess them.
Comparison of CK2 Inhibitor Specificity
The specificity of a kinase inhibitor is often assessed by screening it against a large panel of kinases, a process known as kinome scanning. The results are typically reported as the percentage of inhibition at a given concentration or as dissociation constants (Kd). A more selective inhibitor will potently inhibit its intended target while showing minimal activity against other kinases.
Biochemical Potency and Kinome-Wide Selectivity of Common CK2 Inhibitors
| Inhibitor | Target(s) | IC50/Ki (nM) | Kinase Panel Size | Off-Target Profile Highlights |
| CX-4945 (Silmitasertib) | CK2α | 1 (IC50) / 0.38 (Ki)[1] | >235 kinases | Inhibits other kinases including FLT3, PIM1, and DYRK1A at nanomolar concentrations. At 500 nM, it affected the activity of 49 from 235 kinases by more than 50%.[2] |
| SGC-CK2-1 | CK2α, CK2α' | 4.2 (IC50, CK2α), 2.3 (IC50, CK2α') | 403 kinases | Highly selective. At 1 µM, only 11 out of 403 kinases showed a Percent of Control (PoC) of less than 35.[3][4] The next most inhibited kinase, DYRK2, is inhibited with a ~100-fold lower potency.[1] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | 900 (IC50) | ~80 kinases | Significantly more selective than DMAT, but also inhibits PIM1 and PIM3.[5] |
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromobenzimidazole) | CK2 | 40 (Ki) | ~80 kinases | Potent inhibitor of several other kinases, including PIM1/2/3, HIPK2, and DYRK1a.[5] |
Note: IC50 and Ki values can vary between studies depending on the assay conditions (e.g., ATP concentration).
Key Experimental Protocols for Assessing Inhibitor Specificity
To rigorously assess the specificity of a kinase inhibitor like this compound, a combination of biochemical and cellular assays is essential.
Kinome Scanning
This biochemical approach provides a broad overview of an inhibitor's selectivity by testing its activity against a large panel of purified kinases.
Experimental Protocol: Radiometric Kinase Assay (HotSpot)
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a specific substrate peptide (e.g., RRRDDDSDDD for CK2), and the test inhibitor at various concentrations in a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding an acid (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto filter paper (e.g., P81 phosphocellulose paper). The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the filters extensively to remove unbound [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration compared to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric kinase assay to determine inhibitor potency.
Cellular Target Engagement Assays
These assays confirm that the inhibitor binds to its intended target within the complex environment of a living cell.
This assay measures the binding of an inhibitor to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Experimental Protocol:
-
Cell Preparation: Co-transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase and a plasmid for a fluorescently labeled tracer that binds to the kinase's active site.
-
Cell Plating: Plate the transfected cells into a multi-well plate.
-
Compound Addition: Add the test inhibitor at various concentrations to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells.
-
Incubation: Incubate the plate to allow the inhibitor and tracer to reach binding equilibrium with the target protein.
-
Detection: Add the NanoLuc® substrate to the wells and measure the BRET signal (the ratio of the tracer's emission to the NanoLuc® emission) using a luminometer.
-
Data Analysis: Inhibitor binding to the target will displace the tracer, leading to a decrease in the BRET signal. Calculate the IC50 value from the dose-response curve.
Caption: Workflow of the NanoBRET™ target engagement assay.
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: A binding inhibitor will increase the thermal stability of the target protein, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control. This "thermal shift" indicates target engagement.
References
- 1. mdpi.com [mdpi.com]
- 2. Unprecedented selectivity and structural determinants of a new class of protein kinase CK2 inhibitors in clinical trials for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Novel CK2 Inhibitors: A Comparative Guide Against First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase CK2 is a crucial serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of various diseases, particularly cancer, making it a significant target for therapeutic intervention. The development of CK2 inhibitors has evolved from broad-spectrum first-generation compounds to more potent and selective molecules.
This guide provides a framework for benchmarking novel CK2 inhibitors, using the compound designated CK2-IN-6 as a placeholder, against well-characterized first-generation inhibitors. Due to the limited publicly available quantitative data for this compound, this document will focus on establishing the context of first-generation inhibitors and detailing the methodologies required for a comprehensive comparative analysis.
First-Generation CK2 Inhibitors: A Baseline for Comparison
The first wave of CK2 inhibitors was discovered through traditional pharmacological screening. These compounds, primarily polyhalogenated benzimidazole and benzotriazole derivatives, have been instrumental in the initial exploration of CK2's cellular functions. While effective in vitro, they often suffer from lower potency and selectivity compared to later-generation inhibitors.
Quantitative Performance of First-Generation CK2 Inhibitors
The following table summarizes the biochemical potency of key first-generation CK2 inhibitors. These values serve as a crucial baseline for evaluating the performance of new chemical entities.
| Inhibitor | Chemical Name | Type | Ki (µM) | IC50 (µM) | Key Characteristics |
| DRB | 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole | ATP-competitive | 23[1] | 15[2] | Nucleoside analogue, moderate potency, also inhibits other kinases like CK1.[2] |
| TBB | 4,5,6,7-Tetrabromobenzotriazole | ATP-competitive | 0.40[1] | - | More potent than DRB and considered relatively selective for CK2 among early inhibitors.[3][4] |
| DMAT | 2-Dimethylamino-4,5,6,7-tetrabromobenzimidazole | ATP-competitive | 0.04[5] | - | Developed from TBB with improved potency, but found to be less selective, inhibiting other kinases like PIM and DYRK.[4][5][6] |
| Emodin | 1,3,8-Trihydroxy-6-methylanthraquinone | ATP-competitive | 7.2[5] | 2[5] | A natural product derived from rhubarb rhizomes. |
| Quinalizarin | 1,2,5,8-Tetrahydroxyanthraquinone | ATP-competitive | - | 0.15 (holoenzyme)[5] | An anthraquinone derivative noted for being more active against the CK2 holoenzyme than the isolated catalytic subunit.[5] |
Experimental Protocols for Inhibitor Benchmarking
A rigorous comparison requires standardized assays to determine inhibitory potency, selectivity, and cellular activity. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (In Vitro Potency)
This assay directly measures the ability of an inhibitor to block CK2's enzymatic activity.
Objective: To determine the IC50 (half-maximal inhibitory concentration) and/or Ki (inhibition constant) of the inhibitor against purified CK2 enzyme.
Methodology:
-
Reagents and Materials:
-
Purified recombinant human CK2α or CK2 holoenzyme (α2β2).
-
Specific peptide substrate (e.g., RRRADDSDDDDD).
-
[γ-³²P]ATP or [γ-³³P]ATP (for radiometric assays) or unlabeled ATP (for non-radiometric assays).
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Test inhibitor (e.g., this compound) and reference inhibitors (e.g., TBB, DMAT) at various concentrations.
-
ATP concentration is typically set at or near the Km value for CK2 to ensure competitive inhibitors can be accurately assessed.
-
Detection system: Phosphorimager for radiometric assays or a specific antibody/luminescence reader for ADP-Glo™ or ELISA-based assays.[7][8][9][10]
-
-
Procedure (Radiometric Assay Example):
-
Prepare serial dilutions of the test and reference inhibitors in the kinase reaction buffer.
-
In a microplate, add the CK2 enzyme, the inhibitor dilution, and the peptide substrate.
-
Initiate the kinase reaction by adding the Mg²⁺/ATP cocktail containing [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a solution like 40% trichloroacetic acid (TCA).
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the peptide substrate using a scintillation counter or phosphorimager.
-
Plot the percentage of remaining kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Kinase Selectivity Profiling
Objective: To assess the specificity of the inhibitor by testing it against a broad panel of other protein kinases.
Methodology:
-
This is typically performed as a service by specialized companies (e.g., Eurofins Discovery, Reaction Biology).
-
The test inhibitor is screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of diverse human kinases (e.g., >400 kinases).[5]
-
The percentage of inhibition for each kinase is determined.
-
Follow-up dose-response curves are generated for any "off-target" kinases that show significant inhibition to determine their respective IC50 values. A highly selective inhibitor will show potent inhibition of CK2 with minimal activity against other kinases.
Cellular Activity Assay (Target Engagement)
Objective: To confirm that the inhibitor can enter cells and inhibit endogenous CK2 activity.
Methodology:
-
Western Blot Analysis of a CK2-specific phosphosite:
-
Culture a relevant cell line (e.g., HeLa, HCT116) and treat with increasing concentrations of the inhibitor for a specified time (e.g., 1-24 hours).
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for a known CK2 phosphorylation site (e.g., phospho-Akt Ser129 or phospho-p65 Ser529).
-
Use an antibody against the total protein (e.g., total Akt or total p65) as a loading control.
-
A dose-dependent decrease in the phosphorylation signal indicates effective inhibition of CK2 in a cellular context.
-
Visualizing CK2's Role and Inhibition Strategy
Diagrams are essential for conceptualizing the complex biological context of CK2 and the workflow for its inhibitor evaluation.
CK2 Signaling Pathways
CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, influencing major signaling pathways critical for cell fate.[11] Inhibition of CK2 is expected to modulate these networks.
Caption: Key signaling pathways regulated by Protein Kinase CK2.
General Workflow for Inhibitor Benchmarking
The process of evaluating a novel inhibitor involves a logical progression from in vitro characterization to cellular and in vivo models.
Caption: A stepwise workflow for benchmarking a novel CK2 inhibitor.
By following these protocols and using first-generation inhibitors as a reference, researchers can effectively characterize novel compounds like this compound and determine their potential as next-generation therapeutic agents.
References
- 1. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 3. portlandpress.com [portlandpress.com]
- 4. The selectivity of inhibitors of protein kinase CK2: an update | MRC PPU [ppu.mrc.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. Copper Modulates the Catalytic Activity of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CycLex® CK2(Casein kinase II) Kinase Assay/Inhibitor Screening Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. Identification and Biological Evaluation of CK2 Allosteric Fragments through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CK2-IN-6: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the kinase inhibitor CK2-IN-6 in a research environment.
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling and disposing of chemical compounds. For the casein kinase 2 (CK2) inhibitor, this compound, the absence of a publicly available, specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal. The primary directive is to consult the manufacturer or supplier of your specific batch of this compound to obtain the official SDS. This document will contain detailed, substance-specific information crucial for safe handling and environmental protection.
In the absence of a specific SDS, and until one is obtained, this compound should be treated as a potentially hazardous substance. The following guidelines are based on general best practices for the disposal of research-grade kinase inhibitors and other potent chemical compounds.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. |
Step-by-Step General Disposal Protocol
This protocol provides a general framework for the disposal of chemical waste. The specific details of this procedure must be adapted based on the information provided in the manufacturer's SDS for this compound.
-
Waste Identification and Segregation:
-
Treat all materials that have come into contact with this compound (e.g., pipette tips, contaminated labware, gloves) as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent potential reactions.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the full chemical name ("this compound"), the quantity, and any hazard symbols as indicated in the SDS.
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
-
Institutional Disposal Procedure:
-
Follow your institution's established procedures for the disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department for waste pickup and disposal.
-
Provide the EHS department with a copy of the SDS for this compound.
-
Experimental Protocols: Decontamination
For minor spills or decontamination of work surfaces, the following general procedure can be followed, pending specific instructions from the SDS:
-
Absorb Spill: Use an inert absorbent material (e.g., vermiculite, sand) to absorb any spilled liquid.
-
Decontaminate Surface: Wipe the area with a suitable solvent (the SDS may recommend a specific decontaminating solution).
-
Collect Waste: All materials used for cleanup should be placed in the designated hazardous waste container.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the critical step of obtaining the Safety Data Sheet.
A logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide and should not replace the specific instructions provided in the Safety Data Sheet (SDS) from the manufacturer of this compound. Always prioritize the information in the SDS and adhere to your institution's safety protocols and waste disposal procedures.
Personal protective equipment for handling CK2-IN-6
Disclaimer: No specific Safety Data Sheet (SDS) for CK2-IN-6 was found in the available resources. The following guidance is based on safety information for the closely related compound SGC-CK2-1 and general laboratory safety protocols for handling potent chemical compounds. Researchers must perform their own risk assessment and consult with their institution's safety office before handling this material.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling and disposal of this potent casein kinase 2 (CK2) inhibitor.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, which is typically supplied as a powder, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE and safety measures.
| Category | Equipment/Procedure | Specification/Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Prevents skin contact. Double gloving is recommended when handling the pure compound. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a Fume Hood or Ventilated Enclosure | Avoids inhalation of the powder. A respirator may be required for spill cleanup or when handling large quantities. |
| General Hygiene | Hand Washing | Wash hands thoroughly after handling, before breaks, and at the end of the workday. |
| Handling Area | Designated Area | Handle in a specific, well-ventilated area, away from general lab traffic. |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is vital for the safe use of this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is often between 2-8°C.
-
Labeling: Ensure the container is clearly labeled with the compound name and any hazard warnings.
Handling and Experimental Use
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated handling area by covering the work surface with absorbent, disposable material.
-
Weighing: Weigh the powdered compound within a fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Dissolving: When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing. A common solvent is DMSO.
-
Spill Management: In case of a spill, evacuate the immediate area. For small powder spills, gently cover with a damp paper towel to avoid raising dust, then clean the area with an appropriate decontaminant. For larger spills, follow your institution's emergency procedures.
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Collect all contaminated materials, including gloves, disposable lab coats, pipette tips, and absorbent paper, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions or reaction mixtures containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour this compound waste down the drain.
Visual Workflow Guides
The following diagrams illustrate the key workflows for personal protective equipment selection and the disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
